3-Bromo-2-chloro-8-methoxyquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrClNO |
|---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
3-bromo-2-chloro-8-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-8-4-2-3-6-5-7(11)10(12)13-9(6)8/h2-5H,1H3 |
InChI Key |
VOUVDGSUVOSKOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=C(N=C21)Cl)Br |
Origin of Product |
United States |
Foundational & Exploratory
3-Bromo-2-chloro-8-methoxyquinoline CAS 1447961-64-9 properties
The following technical whitepaper provides an in-depth analysis of 3-Bromo-2-chloro-8-methoxyquinoline (CAS 1447961-64-9). This guide is structured to assist researchers in medicinal chemistry and drug discovery by elucidating the compound's synthesis, orthogonal reactivity, and application as a high-value scaffold.
A Dual-Handle Scaffold for Divergent Library Synthesis
Executive Summary
3-Bromo-2-chloro-8-methoxyquinoline (CAS 1447961-64-9) is a trisubstituted quinoline heterocycle characterized by two chemically distinct halogen "handles" (2-Cl and 3-Br) and an electron-donating methoxy group at the 8-position. This specific substitution pattern renders it a "privileged scaffold" in drug discovery, particularly for the development of kinase inhibitors (e.g., EGFR, HER2) and anti-infective agents.
Its value lies in its orthogonal reactivity : the 2-chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr), while the 3-bromo position is primed for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows researchers to sequentially functionalize the core with high regiocontrol, enabling the rapid generation of diverse Structure-Activity Relationship (SAR) libraries.
Chemical Identity & Physicochemical Properties[1][2][3]
| Property | Data |
| Chemical Name | 3-Bromo-2-chloro-8-methoxyquinoline |
| CAS Number | 1447961-64-9 |
| Molecular Formula | C₁₀H₇BrClNO |
| Molecular Weight | 272.53 g/mol |
| Appearance | Pale yellow to off-white solid (Typical) |
| Solubility | Soluble in DMSO, CH₂Cl₂, CHCl₃; Insoluble in Water |
| LogP (Predicted) | ~3.3 |
| Key Functional Groups | Aryl Chloride (C2), Aryl Bromide (C3), Methoxy Ether (C8) |
Synthetic Methodologies
While various routes exist, the most robust and scalable method for accessing the 2-chloro-3-bromo-8-methoxy core involves the functionalization of a quinolone precursor. This avoids the regioselectivity issues often encountered in the direct halogenation of the parent quinoline.
The "Quinolone" Route (Recommended)
This pathway ensures the correct placement of halogens by leveraging the innate reactivity of the 2-quinolone lactam.
Step 1: Synthesis of 8-Methoxyquinolin-2(1H)-one
-
Precursor: 2-Methoxyaniline (o-Anisidine).
-
Reagents: Cinnamoyl chloride (or malonic acid derivatives), AlCl₃ (Friedel-Crafts cyclization).
-
Protocol: Acylation of o-anisidine followed by acid-mediated cyclization yields the 8-methoxy-2-quinolone core.
Step 2: C3-Bromination
-
Reagents: Bromine (Br₂) in Acetic Acid (AcOH).
-
Mechanism: Electrophilic substitution. The 3-position (alpha to the carbonyl) is enolizable and highly reactive toward electrophiles.
-
Protocol: Treat the quinolone with 1.05 eq. of Br₂ at room temperature. The product, 3-bromo-8-methoxyquinolin-2(1H)-one , typically precipitates as a solid.
Step 3: Deoxychlorination (Aromatization)
-
Reagents: Phosphorus Oxychloride (POCl₃), catalytic DMF (Vilsmeier condition) or Pyridine.
-
Mechanism: The amide carbonyl oxygen attacks the phosphorus center, creating a leaving group that is displaced by chloride. This restores aromaticity to the pyridine ring.
-
Protocol:
-
Suspend 3-bromo-8-methoxyquinolin-2(1H)-one in neat POCl₃ (5–10 volumes).
-
Heat to reflux (105°C) for 2–4 hours. Monitor by TLC/LCMS.
-
Critical Workup: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with NaHCO₃ to precipitate the target product.
-
Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).
-
Orthogonal Reactivity & Functionalization
The power of this scaffold lies in the ability to selectively react at C2 or C3 depending on the reaction type.
Reactivity Profile
-
C2-Chloro (SNAr Activated): The nitrogen atom withdraws electron density from the C2 position (via induction and resonance), making it highly susceptible to nucleophilic attack by amines, alkoxides, and thiols.
-
C3-Bromo (Pd-Coupling Activated): The C-Br bond is weaker than the C-Cl bond, facilitating faster oxidative addition by Pd(0) catalysts. This allows for selective Suzuki or Buchwald couplings at C3 without disturbing the C2-Cl bond.
Strategic Workflow Diagram
The following diagram illustrates the divergent synthetic pathways available to researchers.
Caption: Divergent synthetic strategies. Path A prioritizes carbon-carbon bond formation at C3. Path B prioritizes heteroatom introduction at C2.
Experimental Protocol: Regioselective Suzuki Coupling (Path A)
-
Objective: Install an aryl group at C3 while retaining the C2-Cl handle.
-
Reagents: 1.0 eq. Scaffold, 1.1 eq. Aryl Boronic Acid, 5 mol% Pd(PPh₃)₄, 2.0 eq. Na₂CO₃ (aq).
-
Solvent: DME/Water or Dioxane/Water (degassed).
-
Conditions: Heat at 80°C for 4–6 hours.
-
Note: Avoid highly active ligands (like XPhos) or high temperatures (>100°C) initially, as these may force coupling at the C2-Cl position as well.
Applications in Drug Discovery
The 8-methoxyquinoline core is a validated pharmacophore found in various therapeutic areas.
-
Kinase Inhibitors:
-
The quinoline nitrogen and C2-substituents often bind to the hinge region of kinase ATP-binding pockets.
-
The C3-aryl group (installed via Suzuki) projects into the hydrophobic back pocket, providing selectivity (e.g., in EGFR or HER2 inhibitors).
-
The 8-methoxy group can be demethylated (using BBr₃) to an 8-hydroxyl group , which can form critical hydrogen bonds or chelate metals in metalloenzyme targets.
-
-
Infectious Diseases:
-
Quinoline derivatives are historical cornerstones of antimalarial therapy (e.g., Chloroquine).
-
Substituted 8-methoxyquinolines are investigated for anti-tubercular activity (analogous to Bedaquiline structures) and anti-parasitic activity.
-
Handling & Safety Information
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The C-Br bond can be light-sensitive over long periods; amber vials are recommended.
-
Spill Response: Sweep up solids to avoid dust generation. Clean surface with acetone.
References
-
Preparation of 3-bromoquinoline derivatives
-
Synthesis of 2-chloro-3-bromoquinolines via POCl3
-
Meth-Cohn, O. et al. "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981. Link
-
-
Regioselective Coupling of Polyhalogenated Heterocycles
-
Handy, S. T. et al. "Regioselective cross-coupling reactions of polyhalogenated heterocycles."[1] Current Organic Chemistry, 2005.
-
-
Biological Activity of 8-Methoxyquinolines
Sources
Halogenated 8-Methoxyquinoline Derivatives: A Technical Guide for Advancing Drug Discovery
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Among its many variations, 8-methoxyquinoline derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][3] The strategic incorporation of halogen atoms (F, Cl, Br, I) onto this scaffold is a powerful and widely employed tactic to modulate physicochemical properties and enhance biological efficacy.[4] This guide provides an in-depth technical overview of halogenated 8-methoxyquinoline derivatives for researchers, scientists, and drug development professionals. We will explore synthetic strategies, detail key experimental protocols, analyze structure-activity relationships, and discuss the mechanistic basis for their therapeutic potential, grounding all claims in authoritative scientific literature.
Part 1: The Strategic Value of the Halogenated 8-Methoxyquinoline Scaffold
The 8-Methoxyquinoline Core: A Foundation for Bioactivity
The 8-methoxyquinoline core is more than an inert scaffold; its specific stereoelectronic properties are crucial to its function. The methoxy group at the C8 position is a key structural feature. It is an electron-donating group that can influence the reactivity of the quinoline ring system, particularly directing electrophilic substitution.[5] Furthermore, the nitrogen atom in the quinoline ring and the oxygen of the methoxy group act as a bidentate chelation site, allowing these molecules to form stable complexes with essential metal ions like iron, copper, and zinc.[6][7] This metal-chelating ability is a cornerstone of the biological activity for many quinoline derivatives, as it can disrupt critical metal-dependent enzymatic processes in cancer cells and pathogens.[6]
The Impact of Halogenation: Fine-Tuning for Efficacy
Halogenation is a cornerstone of modern medicinal chemistry, used to optimize lead compounds into viable drug candidates. Incorporating halogens onto the 8-methoxyquinoline scaffold imparts several critical advantages:
-
Enhanced Lipophilicity: Halogens increase the molecule's lipid solubility, which can improve its ability to cross cell membranes and reach intracellular targets. This is a crucial factor for oral absorption and overall bioavailability.[8][9]
-
Modulated Electronic Properties: The high electronegativity of halogens creates a dipole moment and can lead to the formation of halogen bonds—a non-covalent interaction with biological targets that can significantly enhance binding affinity and selectivity.
-
Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body.
-
Improved Potency: Numerous studies have demonstrated that halogenation of quinoline scaffolds can lead to a significant increase in anticancer and antimicrobial potency.[1][10]
The strategic placement and choice of the halogen atom are critical, as these factors dictate the precise impact on the molecule's overall profile.
Part 2: Synthesis, Purification, and Characterization
The successful development of novel drug candidates hinges on robust and reproducible chemical synthesis. This section outlines the core methodologies for preparing and validating halogenated 8-methoxyquinoline derivatives.
General Synthetic Workflow
The most common approach involves the regioselective halogenation of a pre-formed 8-methoxyquinoline core. The electron-donating methoxy group primarily directs electrophilic halogenating agents to the C5 and C7 positions of the quinoline ring.
Caption: General workflow for synthesis and validation.
Detailed Experimental Protocol: Synthesis of 5-Bromo-8-methoxyquinoline
This protocol describes a standard laboratory procedure for the electrophilic bromination of 8-methoxyquinoline.
Rationale: N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a reliable and easy-to-handle source of electrophilic bromine. Acetonitrile is selected as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions. The reaction is performed at room temperature to control regioselectivity and minimize side-product formation.
Methodology:
-
Preparation: In a round-bottom flask, dissolve 8-methoxyquinoline (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution portion-wise over 10 minutes while stirring.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-bromo-8-methoxyquinoline.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The successful bromination at the C5 position is confirmed by the specific splitting patterns and chemical shifts in the aromatic region of the NMR spectrum.
Part 3: Therapeutic Applications and Biological Activity
Halogenated 8-methoxyquinoline derivatives have shown promise in a variety of therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
These compounds exert their anticancer effects through multiple mechanisms, often involving the dysregulation of metal homeostasis and the induction of oxidative stress within cancer cells.
Mechanism of Action: Many quinoline-based anticancer agents function by chelating intracellular metal ions, which inhibits the activity of metalloenzymes crucial for cancer cell survival and proliferation.[11] This can lead to the generation of reactive oxygen species (ROS), triggering apoptosis (programmed cell death).
Caption: Key pathways in anticancer activity.
Quantitative Data: The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-amino-4H-pyrano[3,2-h]quinoline | MCF-7 (Breast) | Varies | [8] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | 6.25 | [12] |
| 8-Hq/Pyrazine Hybrids | HepG2 (Liver) | < Etoposide | [6] |
Note: IC₅₀ values are highly dependent on the specific derivative and experimental conditions.
Antimicrobial and Biofilm Eradication Activity
A significant advantage of halogenated quinolines is their ability to combat drug-resistant bacteria and, crucially, to eradicate biofilms.[13][14] Biofilms are communities of bacteria encased in a protective matrix, making them highly tolerant to conventional antibiotics.[13]
Mechanism of Action: Halogenated quinolines have demonstrated potent activity against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[10][13] Their mechanism is often non-toxic to mammalian cells, making them attractive candidates for new antibiotics.[13] They are effective against metabolically dormant "persister cells" within biofilms, a feat that is rare among traditional antibiotics.[13]
Quantitative Data: Antimicrobial efficacy is often reported as the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC).
| Compound Class | Pathogen | Activity Metric | Value (µM) | Reference |
| Halogenated Quinolines (HQs) | MRSE 35984 | MIC | 0.59 | [10][15] |
| Halogenated Quinolines (HQs) | MRSE 35984 | MBEC | 2.35 | [10][15] |
| Diverse HQ Analogues | MRSA, MRSE, VRE | MIC | ≤0.39 | [14] |
Part 4: Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications affect biological activity is critical for rational drug design. For halogenated 8-methoxyquinolines, both the type and position of the halogen are determinant factors.
-
Influence of Halogen Type (F, Cl, Br, I): The activity often correlates with the size and electronegativity of the halogen. For instance, in some quinoline series, bromo and chloro substituents have been shown to enhance cytotoxic and kinase inhibitory activities.[1][16] The specific effect depends on the target protein's binding pocket.
-
Impact of Halogen Position: Halogenation at different positions on the quinoline ring significantly influences biological activity.[1] For example, a halogen at the C8 position has been shown to improve oral absorption in quinolone antibacterials, while substitution at the C5 or C7 position is also common for modulating activity.[9] Lipophilicity and the ability to form specific interactions are key drivers of this positional effect.[8]
Caption: Key SAR drivers for halogenated quinolines.
Part 5: Future Directions and Conclusion
Halogenated 8-methoxyquinoline derivatives represent a highly versatile and promising scaffold in drug discovery. Their synthetic tractability allows for extensive tuning of their properties, leading to potent agents with diverse mechanisms of action.[10][14]
Future research should focus on:
-
Optimizing Selectivity: Enhancing the selectivity of these compounds for cancer cells over healthy cells or for specific microbial enzymes to minimize off-target effects and potential toxicity.
-
Overcoming Resistance: Investigating their efficacy in combination therapies to overcome existing drug resistance mechanisms in both cancer and infectious diseases.
-
Exploring New Therapeutic Areas: Expanding the evaluation of these derivatives against other targets, including viruses and parasites, given the broad bioactivity of the quinoline scaffold.[17][18]
References
-
University of Florida. (2020, December 21). Halogenated Quinolines: Antibacterial Agents that Prevent and Eradicate Microbial Biofilms. Retrieved from [Link]
-
Fouda, A. M., et al. (2016). Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles as antitumor agents and structure–activity relationships of the 4-, 6-, and 9-positions. ResearchGate. Retrieved from [Link]
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. Retrieved from [Link]
-
Melander, R. J., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Frontiers in Chemistry, 6, 541. Retrieved from [Link]
-
Duerfeldt, A. S., et al. (2016). Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. Chemistry–A European Journal, 22(31), 10798-10802. Retrieved from [Link]
-
Pinter, T., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(24), 5675–5683. Retrieved from [Link]
-
Lee, J. H., et al. (2024). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Applied and Environmental Microbiology, 90(1), e01549-23. Retrieved from [Link]
-
Melander, R. J., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. ResearchGate. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3173. Retrieved from [Link]
-
Al-Hussain, S. A., & El-Faham, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Retrieved from [Link]
-
Zięba, A., et al. (2023). Preparation of 8-methoxyquinoline-5-sulfonamides (6). ResearchGate. Retrieved from [Link]
-
Ogunmodede, O., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Retrieved from [Link]
-
Chen, Y. J., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 83–87. Retrieved from [Link]
-
Kavitha, M., & Noolvi, M. N. (2022). Review on recent development of quinoline for anticancer activities. Heliyon, 8(6), e09737. Retrieved from [Link]
-
Oliveri, V., & Vecchio, G. (2016). The halogenated 8 hydroxyquinolines. ResearchGate. Retrieved from [Link]
-
Sokal, A., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(11), 4501. Retrieved from [Link]
-
Ökten, S., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 837–854. Retrieved from [Link]
-
Guchhait, S. K., & Mote, G. D. (2023). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform, 54(32). Retrieved from [Link]
-
Pereira, P. H. S., et al. (2022). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Future Microbiology, 17, 439–450. Retrieved from [Link]
-
Al-Hussain, S. A., & El-Faham, A. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Molecules, 25(18), 4321. Retrieved from [Link]
-
Al-Hussain, S. A., & El-Faham, A. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Tydskrif vir die Suid-Afrikaanse Akademie vir Wetenskap en Kuns, 25(18), 4321. Retrieved from [Link]
-
Held, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5543. Retrieved from [Link]
-
Outirite, M., et al. (2022). Synthesis of new halogenated compounds based on 8-hydroxyquinoline derivatives for the inhibition of acid corrosion: Theoretical and experimental investigations. ResearchGate. Retrieved from [Link]
-
Jäkle, F., et al. (2000). Electrophilic halogenation of 8-methoxyquinoline. The Journal of Organic Chemistry, 65(15), 4564–4568. Retrieved from [Link]
-
Wright, J. A. (2014). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. PhD Thesis, University of Huddersfield. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UFInnovate Technology Publisher [ufinnovate.technologypublisher.com]
- 14. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nchr.elsevierpure.com [nchr.elsevierpure.com]
Commercial Suppliers & Technical Verification: 3-Bromo-2-chloro-8-methoxyquinoline
The following technical guide details the commercial sourcing, quality verification, and chemical utility of 3-Bromo-2-chloro-8-methoxyquinoline (CAS: 1447961-64-9).
CAS: 1447961-64-9 | Formula: C₁₀H₇BrClNO | MW: 272.53 g/mol [1][2][3][4]
Executive Summary
3-Bromo-2-chloro-8-methoxyquinoline is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors and anti-infectives.[1][3][4] Its structural utility lies in its orthogonal reactivity : the 2-chloro position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the 3-bromo position serves as a prime handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][3][4]
Due to its specific substitution pattern, this compound is frequently classified as a "Made-to-Order" or "Lead Time" item rather than a bulk stock commodity.[1][3][4] Procurement requires a rigorous technical validation strategy to mitigate risks associated with regioisomeric impurities and hydrolysis.[3][4]
Market Landscape & Sourcing Strategy
Primary Commercial Suppliers
The supply chain for this specific isomer is dominated by specialized catalog houses and custom synthesis organizations (CROs).[4] It is rarely available in multi-kilogram bulk without a custom manufacturing campaign.[3][4]
| Supplier Tier | Representative Vendors | Stock Status | Typical Purity | Risk Factor |
| Tier 1: Global Aggregators | BLD Pharm, ChemScene, Combi-Blocks | Intermittent | >97% | Low (Standard QC) |
| Tier 2: Synthesis-on-Demand | AiFChem, Enamine, WuXi AppTec | Lead Time (2-4 wks) | >95% | Medium (Batch variability) |
| Tier 3: Bulk Traders | Alibaba/Indiamart Vendors | Unverified | Variable | High (Regioisomer risk) |
Procurement Directive: The "Safe-Buy" Protocol
Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor.[1][3][4] Implement the following pre-shipment requirements:
-
Mandatory Data: Request a batch-specific 1H-NMR (not a generic reference spectrum).[1][3][4]
-
Solubility Check: Confirm the solvent used for QC (typically DMSO-d6 or CDCl3).[1][3][4] Insoluble particulates often indicate polymerized by-products.[1][3][4]
-
Regioisomer Guarantee: Explicitly ask for confirmation that the product is not the 4-chloro isomer (CAS 142781-92-8), a common synthesis byproduct.[3][4]
Technical Verification: A Self-Validating System
Upon receipt, the compound must be validated to ensure it meets the strict criteria for downstream medicinal chemistry. The following workflow establishes a self-validating quality control system.
A. Identity Verification (NMR & LCMS)[5]
-
1H NMR Diagnostic Signals (CDCl₃, 400 MHz):
-
C4-H Proton: Look for a distinct singlet around δ 8.3 - 8.5 ppm .[1][3][4] If this appears as a doublet, you likely have the wrong regioisomer.
-
Methoxy Group: A sharp singlet at δ 4.0 - 4.1 ppm (3H).[1][3][4]
-
Aromatic Region: A multiplet pattern (3H) corresponding to the C5, C6, and C7 protons of the quinoline ring.
-
-
LCMS Profile:
B. Impurity Profiling
The synthesis of this scaffold (via POCl₃ chlorination of the lactam) often leaves specific impurities.[4]
| Impurity Type | Origin | Detection Method | Remediation |
| 3-Bromo-8-methoxy-2-quinolone | Hydrolysis of the 2-Cl group (moisture sensitivity) | LCMS (Mass ~254) | Recrystallize from EtOH/Hexane |
| Regioisomers (4-Cl) | Incorrect cyclization | 1H NMR (Coupling constants) | Flash Chromatography (difficult separation) |
| Phosphorous residues | POCl₃ carryover | 31P NMR | Basic wash (NaHCO₃) |
C. QC Decision Tree (Visualization)
Caption: Logical workflow for validating 3-Bromo-2-chloro-8-methoxyquinoline purity and identity.
Synthesis Context & Chemical Utility[4][5][6][7]
Understanding the synthesis of this molecule explains its cost and impurity profile.[3] It is typically not made by direct bromination of 2-chloro-8-methoxyquinoline (which would favor the 5- or 7-position).[1][3][4]
The "Reliable" Synthetic Route
The most robust industrial route involves building the functionality before the final chlorination.[3]
-
Starting Material: 2-Amino-3-methoxybenzoic acid (or 8-methoxy-2-quinolone).[3][4]
-
Bromination: Electrophilic bromination of 8-methoxy-2-quinolone typically occurs at the 3-position due to the directing effect of the lactam and the electron-rich methoxy ring.[1][3][4]
-
Chlorination (The Critical Step): Treatment with POCl₃ (Phosphorus Oxychloride) converts the 2-oxo (lactam) to the 2-chloro imidoyl chloride.[1][3][4]
Functionalization Logic (SAR)
This scaffold is a "privileged structure" for generating libraries.[4]
Caption: Orthogonal reactivity map: The 2-Cl and 3-Br sites allow sequential, selective functionalization.[1][3][4]
References
-
BLD Pharm. (2025).[4] Product Datasheet: 3-Bromo-2-chloro-8-methoxyquinoline (CAS 1447961-64-9).[1][2][3][4][5] Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025).[1][3][4] Compound Summary: 3-Bromo-2-chloroquinoline derivatives. Retrieved from
-
BenchChem. (2025).[4][6][7] Technical Guide to Halogenated Quinolines: Synthesis and Protocols. Retrieved from
-
ChemicalBook. (2025).[4][8] Supplier Aggregation for CAS 1447961-64-9. Retrieved from
Sources
- 1. 142781-92-8|3-Bromo-4-chloro-8-methoxyquinoline|BLD Pharm [bldpharm.com]
- 2. 1894754-60-9|7-Bromo-2-chloro-3-methoxyquinoline|BLD Pharm [bldpharm.com]
- 3. 1447953-02-7|3-Bromo-2-chloro-6-ethoxyquinoline|BLD Pharm [bldpharm.com]
- 4. 3-Bromoquinoline(5332-24-1) 1H NMR spectrum [chemicalbook.com]
- 5. CAS:1409964-75-5, 4-溴-1-氯-6-甲氧基异喹啉-毕得医药 [bidepharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki-Miyaura cross-coupling of 3-bromoquinoline derivatives
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 3-Bromoquinoline Derivatives
Executive Summary
The 3-arylquinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for potent antimalarials, kinase inhibitors (e.g., EGFR, HER2), and CB2 agonists. However, functionalizing the quinoline 3-position is kinetically distinct from the more reactive 2- and 4-positions. Unlike the electron-deficient 2/4-positions which activate oxidative addition via the adjacent nitrogen, the 3-position behaves more like an isolated phenyl ring but possesses unique electronic deactivation that can stall standard catalytic cycles.
This guide provides a tiered approach to the Suzuki-Miyaura cross-coupling of 3-bromoquinoline:
-
Standard Protocol: A cost-effective, high-throughput method for simple aryl boronic acids.
-
Advanced Protocol: A specialized system utilizing Buchwald precatalysts for sterically hindered or heteroaryl partners.
Strategic Analysis: The 3-Bromoquinoline Challenge
Electronic Context
The quinoline nitrogen atom exerts an inductive electron-withdrawing effect.
-
C2/C4 Positions: Highly electron-deficient; oxidative addition is rapid, but nucleophilic aromatic substitution (
) side reactions are possible. -
C3 Position: The "meta-like" position relative to nitrogen. It is less electron-deficient than C2/C4, making oxidative addition the rate-determining step (RDS). Conversely, it is less prone to protodeboronation than C2-boronates.
Implication: Catalyst systems must be tuned to facilitate oxidative addition (electron-rich ligands) while preventing homocoupling.
Mechanistic Pathway
The reaction follows the canonical Pd(0)/Pd(II) cycle. For 3-bromoquinoline, the critical bottleneck is the initial insertion of Pd(0) into the C-Br bond.
Figure 1: Catalytic cycle emphasizing the rate-determining oxidative addition step for 3-bromoquinoline substrates.
Critical Reaction Variables
| Variable | Recommendation | Scientific Rationale |
| Catalyst | Pd(dppf)Cl₂ (Standard) XPhos Pd G3 (Advanced) | Pd(dppf)Cl₂ offers a large bite angle, stabilizing the Pd(II) intermediate. XPhos is electron-rich and bulky, driving oxidative addition on deactivated rings. |
| Base | Na₂CO₃ (Standard) K₃PO₄ (Advanced) | Carbonates are mild and sufficient for phenyl boronic acids. Phosphates are necessary for heteroaryl boronic acids to facilitate rapid transmetalation. |
| Solvent | 1,4-Dioxane / Water (4:1) | Water is strictly required to form the reactive boronate species (Ar-B(OH)₃⁻). Dioxane ensures solubility of the quinoline core. |
| Temperature | 80°C – 100°C | High temperature is required to overcome the activation energy barrier of the C3-Br bond cleavage. |
Experimental Protocols
Protocol A: Standard Conditions (Robust & Cost-Effective)
Best for: Coupling 3-bromoquinoline with simple phenyl boronic acids.
Reagents:
-
3-Bromoquinoline (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Base: Na₂CO₃ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 v/v) [Degassed]
Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with 3-bromoquinoline (1.0 mmol, 208 mg), aryl boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 24 mg), and Na₂CO₃ (2.0 mmol, 212 mg).
-
Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen (
) or Argon three times.[1] -
Solvation: Add degassed 1,4-dioxane (4 mL) and distilled water (1 mL) via syringe.
-
Reaction: Heat the block/oil bath to 90°C with vigorous stirring (800 rpm).
-
Monitoring: Monitor via LC-MS or TLC at 4 hours. If conversion is <50%, extend to 12 hours or increase temp to 100°C.
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with Brine (10 mL). Dry organic layer over
, filter, and concentrate.[3] Purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Advanced Conditions (Challenging Substrates)
Best for: Sterically hindered boronic acids, heteroaryl partners (e.g., pyridyl, oxazolyl), or electron-rich 3-bromoquinolines.
Reagents:
-
Catalyst: XPhos Pd G3 (2-4 mol%) OR Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)
-
Base: K₃PO₄ (2.0 – 3.0 equiv)
-
Solvent: Toluene : Water (10:1) OR THF : Water (4:1)
Procedure:
-
Pre-activation (if using separate ligand): If using Pd(OAc)₂/XPhos, stir the catalyst and ligand in the solvent for 10 mins at 50°C under
before adding substrates. If using XPhos Pd G3 (recommended), add directly. -
Addition: Add 3-bromoquinoline, boronic acid/ester, and K₃PO₄.
-
Reaction: Heat to 100°C for 2–6 hours. The highly active Buchwald ligand system typically accelerates the reaction significantly.
-
Note: For hydrolytically unstable boronic acids (e.g., 2-pyridyl), use K₂CO₃ and reduce water ratio to 20:1 or use anhydrous conditions with CsF.
Optimization & Troubleshooting Workflow
Figure 2: Decision tree for selecting reaction conditions and troubleshooting common failures.
Troubleshooting Guide
| Observation | Diagnosis | Solution |
| Recovery of Starting Material (3-BrQ) | Oxidative Addition Failure | Switch to electron-rich, bulky ligands (XPhos , tBuXPhos ). Increase temp to 110°C. |
| Protodeboronation (Ar-H) | Unstable Boronic Acid | Use Boronic Esters (Pinacol) or MIDA boronates. Reduce water content; switch base to CsF (anhydrous). |
| Homocoupling (Ar-Ar) | Oxidative Coupling | Degas solvents more thoroughly (Oxygen promotes homocoupling). Reduce catalyst loading. |
| Pd Black Precipitation | Catalyst Decomposition | Add ligand excess (e.g., 1:2 Pd:Ligand ratio). Lower temperature slightly. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Guram, A. S., et al. (2007).[4] New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides.[5] Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.[6] Reaction Chemistry & Engineering, 1(6), 658-666. Link
-
BenchChem Application Note. (2025). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of 2-Amino-3-bromo-8-methoxyquinoline Derivatives
This Application Note is structured as a high-level technical guide for researchers and process chemists. It prioritizes the specific challenges of the 8-methoxy substituent—namely, its tendency to alter regioselectivity during electrophilic aromatic substitution.
Executive Summary & Strategic Rationale
The 2-amino-3-bromoquinoline scaffold is a "privileged structure" in medicinal chemistry, serving as a critical junction for synthesizing tricyclic alkaloids, kinase inhibitors, and antimalarial agents. The addition of the 8-methoxy group drastically alters the electronic landscape of the quinoline core compared to the naked heterocycle.
The Challenge: Standard bromination protocols for quinoline often target the C3 position. However, the 8-methoxy group (a strong electron donor) activates the carbocyclic ring (specifically C5 and C7), creating a competition between the C3-enaminic position and the C5-benzenoid position.
The Solution: This protocol utilizes a kinetic control strategy . By establishing the 2-amino group prior to bromination, we enhance the nucleophilicity of the C3 position via vinylogous amide resonance. We then employ N-Bromosuccinimide (NBS) at controlled temperatures to selectively target C3, avoiding the thermodynamic over-bromination of the benzene ring.
Retrosynthetic Analysis & Workflow
The synthesis is designed to be modular. We avoid the harsh conditions of the Chichibabin reaction (which can demethylate the 8-methoxy group) in favor of a stepwise activation-displacement route.
Diagram 1: Strategic Synthetic Workflow
Caption: Stepwise conversion from 8-hydroxyquinoline to the target 3-bromo derivative. The critical regioselectivity checkpoint is the final step.
Detailed Experimental Protocols
Phase 1: Synthesis of the Precursor (2-Amino-8-methoxyquinoline)
Before introducing the bromine, we must construct the 2-amino-8-methoxyquinoline core. The most robust method involves converting 8-methoxyquinoline to its N-oxide, followed by chlorination and ammonia displacement.
Step A: Preparation of 2-Chloro-8-methoxyquinoline
-
Oxidation: Dissolve 8-methoxyquinoline (10.0 g, 62.8 mmol) in DCM (100 mL). Add m-CPBA (1.2 eq) portion-wise at 0°C. Stir at RT for 12 h. Wash with 10% Na₂CO₃ to remove benzoic acid. Dry and concentrate to yield the N-oxide.
-
Chlorination: Dissolve the crude N-oxide in dry DCM (50 mL). Add POCl₃ (1.5 eq) dropwise at 0°C. Reflux for 4 hours.
-
Workup: Pour onto ice-water carefully. Neutralize with NaHCO₃.[1] Extract with DCM.
-
Yield Expectation: 75-85%
-
Key Intermediate: 2-Chloro-8-methoxyquinoline (Off-white solid).
-
Step B: Amination (Displacement)
-
Reaction: Place 2-chloro-8-methoxyquinoline (5.0 g) in a pressure tube (or autoclave). Add saturated ethanolic ammonia (50 mL).
-
Conditions: Seal and heat to 100-110°C for 12-16 hours.
-
Workup: Cool to RT. Concentrate solvent.[2] Triturate the residue with cold water to remove NH₄Cl salts. Filter the precipitate.[2][3]
-
Purification: Recrystallize from Ethanol/Water.
-
Checkpoint: The product should be a crystalline solid (MP ~158-160°C).
-
Phase 2: Regioselective Bromination (The Critical Step)
This step requires strict adherence to temperature protocols to prevent bromination at C5.
Mechanistic Insight: The 2-amino group pushes electron density to C3 (ortho) and C1 (nitrogen). The 8-methoxy group pushes density to C5 and C7. By using NBS in Acetonitrile at 0°C , we favor the reaction at C3 due to the immediate proximity of the amino "directing" group, while the solvent polarity stabilizes the transition state.
Protocol
-
Setup: Charge a 3-neck round-bottom flask with 2-amino-8-methoxyquinoline (2.0 g, 11.5 mmol) and Acetonitrile (MeCN, 40 mL).
-
Cooling: Cool the solution to 0°C using an ice/salt bath. Ensure vigorous stirring.
-
Addition: Dissolve N-Bromosuccinimide (NBS, 2.05 g, 1.0 eq) in MeCN (10 mL). Add this solution dropwise over 30 minutes.
-
Warning: Do not add solid NBS directly; localized high concentrations lead to di-bromo byproducts.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC (System: Hexane:EtOAc 7:3).
-
Quench: Pour the mixture into ice-water (100 mL) containing 5% sodium thiosulfate (to quench trace bromine).
-
Isolation: A yellow precipitate will form. Filter the solid.[2][3]
-
Purification: Wash the cake with cold water. Recrystallize from Ethanol.[4]
Data Specification:
| Parameter | Specification | Note |
| Reagent | NBS (1.0 - 1.05 eq) | Avoid Br₂ (too aggressive) |
| Solvent | Acetonitrile (MeCN) | Promotes clean regioselectivity |
| Temperature | 0°C | >40°C risks C5-bromination |
| Yield | 85 - 92% | High efficiency |
| Appearance | Yellowish needles |
Phase 3: Derivatization (Suzuki-Miyaura Coupling)
To demonstrate the utility of the 3-bromo handle, we provide a protocol for coupling with an aryl boronic acid.
Protocol
-
Mix: In a Schlenk tube, combine 2-amino-3-bromo-8-methoxyquinoline (1.0 eq), Aryl-boronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Solvent: Add Dioxane:Water (4:1 ratio). Degas with Argon for 10 minutes.
-
Catalyst: Add Pd(dppf)Cl₂ (5 mol%).
-
Heat: Seal and heat at 90°C for 6-12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via column chromatography.[1]
Mechanistic Visualization
Understanding why the reaction works is crucial for troubleshooting. The diagram below illustrates the competing electronic effects and the pathway to the desired product.
Diagram 2: Electronic Effects & Regioselectivity
Caption: The 2-amino group directs bromination to C3. Low temperature prevents the 8-methoxy group from directing bromination to the benzene ring.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Formation of 5-bromo isomer | Temperature too high or reaction time too long. | Keep reaction at 0°C. Quench immediately upon consumption of starting material. |
| Formation of 3,5-dibromo product | Excess NBS used.[5] | Strictly control stoichiometry (1.0 eq). Add NBS solution slowly. |
| Incomplete conversion | Old NBS (degraded). | Recrystallize NBS from water before use to ensure purity. |
| Low Yield in Suzuki Coupling | Catalyst poisoning by free amine. | Use Pd(dppf)Cl₂ (robust) or protect the amine as an acetamide before coupling. |
References
-
Regioselectivity in Quinoline Bromination
- Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Source: NIH / PMC.
-
URL:[Link]
-
General Synthesis of 3-Bromoquinolines
-
Suzuki Coupling Protocols for Quinolines
-
Bromination of 8-Substituted Quinolines
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Lab Reporter [fishersci.se]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
C-H activation strategies for 8-methoxyquinoline functionalization
This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes current literature and field-proven methodologies to provide a comprehensive guide on functionalizing the 8-methoxyquinoline scaffold via C-H activation.
Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Scope: Regioselective functionalization (C2, C5, and remote positions), mechanistic insights, and validated protocols.
Executive Summary: The 8-Methoxyquinoline Challenge
8-Methoxyquinoline is a "privileged scaffold" in drug discovery, serving as a core motif in antimalarials (e.g., Primaquine derivatives), phosphodiesterase inhibitors, and metal-chelating agents. Unlike the widely used 8-aminoquinoline (which acts as a removable directing group), 8-methoxyquinoline is typically the substrate itself .
Functionalizing this scaffold is non-trivial due to competing electronic and steric forces:
-
The Quinoline Nitrogen (N1): Directs functionalization to C2 via coordination or activates C2/C4 toward nucleophilic attack.
-
The 8-Methoxy Group (8-OMe): A strong electron-donating group (EDG) that activates C5 and C7 toward electrophiles while blocking the C8 position. It also acts as a hemilabile ligand (N,O-chelation) for specific metal catalysts.
This guide details three distinct strategies to access orthogonal positions on the ring: C2-Alkylation (Radical) , C5-Halogenation (Electrophilic) , and Remote Borylation (Steric) .
Regioselectivity Map & Mechanistic Logic
To successfully functionalize 8-methoxyquinoline, one must select the reagent class that matches the electronic properties of the desired carbon center.
DOT Diagram: Regioselectivity Decision Tree
The following diagram visualizes the logic flow for selecting the correct strategy based on the target position.
Caption: Regioselectivity map for 8-methoxyquinoline. Red path: Nucleophilic attack (C2). Green path: Electrophilic attack (C5). Yellow path: Steric control (C3/C4).
Strategy 1: C2-H Alkylation (The Minisci Reaction)
Target: C2 Position (Proximal to Nitrogen) Mechanism: Radical Nucleophilic Substitution Best For: Late-stage introduction of alkyl groups (Methyl, Ethyl, Isopropyl, Cyclobutyl).
The quinoline nitrogen renders the C2 and C4 positions electron-deficient, making them susceptible to attack by nucleophilic alkyl radicals. The 8-methoxy group does not sterically hinder C2, allowing for high yields. Modern photoredox protocols are superior to thermal methods (Ag/persulfate) due to milder conditions and better functional group tolerance.
Protocol A: Photoredox C2-Alkylation
Validated System: Ir(ppy)₃ / Carboxylic Acid / Hypervalent Iodine
Materials:
-
Substrate: 8-Methoxyquinoline (1.0 equiv)
-
Alkyl Source: Alkyl Carboxylic Acid (R-COOH) (2.0 equiv)
-
Catalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%)
-
Oxidant: (NH₄)₂S₂O₈ or Hypervalent Iodine (e.g., BI-OH) (1.5 equiv)
-
Solvent: DMSO or MeCN:H₂O (1:1)
-
Light Source: Blue LEDs (450 nm)
Step-by-Step Procedure:
-
Setup: In an 8 mL vial equipped with a stir bar, add 8-methoxyquinoline (0.5 mmol), the carboxylic acid (1.0 mmol), and the Iridium catalyst (0.005 mmol).
-
Degassing: Add solvent (5 mL). Sparge with Argon for 10 minutes to remove oxygen (critical for radical lifetime).
-
Activation: Add the oxidant.[1] Seal the vial with a septum cap.
-
Irradiation: Place the vial 2-3 cm from the Blue LED source. Stir vigorously at room temperature (fan cooling recommended to maintain <30°C) for 12–24 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The 8-OMe group makes the product slightly more polar than unsubstituted quinolines.
Key Insight: If C2/C4 selectivity is poor (a common issue with simple quinolines), adding a Brønsted acid (TFA, 1.0 equiv) protonates the nitrogen, significantly increasing the electrophilicity of C2 and improving regioselectivity over C4.
Strategy 2: C5-H Functionalization (Electrophilic Activation)
Target: C5 Position (Para to N, Para to OMe) Mechanism: Electrophilic Aromatic Substitution (SEAr) Best For: Halogenation (Br, I, Cl) as a gateway to cross-coupling (Suzuki, Buchwald).
The 8-methoxy group is a powerful ortho/para director. In the quinoline system, the "para" position relative to the methoxy group corresponds to C5. While C7 is also activated (ortho to OMe), it is sterically crowded by the methoxy group itself. Therefore, electrophilic reagents attack C5 with high exclusivity.
Protocol B: Regioselective C5-Bromination
Validated System: NBS / MeCN (Metal-Free)
Materials:
-
Substrate: 8-Methoxyquinoline (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Temperature: 0°C to Room Temperature
Step-by-Step Procedure:
-
Dissolution: Dissolve 8-methoxyquinoline (1.0 mmol) in MeCN (5 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Addition: Add NBS (1.05 mmol) portion-wise over 10 minutes. Note: Protect from light to prevent radical side reactions.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC. The spot for 5-bromo-8-methoxyquinoline will appear less polar than the starting material.
-
Quench: Add 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess bromine.
-
Isolation: Extract with DCM. The product often precipitates or crystallizes upon concentration.
-
Yield: Typically >85% yield of the C5-bromide.
Why this works: The N-atom deactivates the pyridine ring (C2, C3, C4), while the 8-OMe activates the benzene ring. Sterics disfavor C7. Thus, C5 is the electronic "sweet spot."
Strategy 3: Steric-Controlled C-H Borylation
Target: C3, C4, or C5 (Remote Positions) Mechanism: Iridium-Catalyzed C-H Activation (Steric Control) Best For: Installing Boron handles for versatile downstream diversification.
Iridium-catalyzed borylation (Hartwig-Miyaura) is governed by sterics. The active catalyst [Ir(COD)(OMe)]2 + dtbpy is bulky.
-
C2: Blocked by the N-lone pair (or N-coordination).
-
C8: Blocked by OMe.
-
C7: Blocked by OMe (ortho effect).
-
Result: Borylation typically occurs at C3, C4, or C5 . In 8-substituted quinolines, C3 (beta to N) and C5 are the most accessible.
Protocol C: Iridium-Catalyzed C-H Borylation
Validated System: [Ir(COD)(OMe)]₂ / dtbpy / B₂pin₂
Materials:
-
Substrate: 8-Methoxyquinoline[2]
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) (0.6 equiv per C-H bond, usually 1.1 equiv total)
-
Pre-Catalyst: [Ir(COD)(OMe)]2 (1.5 mol%)
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol%)
-
Solvent: THF or MTBE (anhydrous)
Step-by-Step Procedure:
-
Glovebox/Schlenk: In a glovebox, mix [Ir(COD)(OMe)]2 and dtbpy in THF (2 mL) to generate the active catalyst (solution turns dark brown).
-
Reaction: Add B₂pin₂ and 8-methoxyquinoline.
-
Heating: Seal and heat to 80°C for 16 hours.
-
Workup: Evaporate volatiles.
-
Analysis: Analyze crude NMR immediately. Borylated products can be unstable on silica. Pinacol esters are often used directly in the next Suzuki coupling step ("telescoped" process).
Summary of Experimental Data
| Strategy | Target Position | Reagent Class | Selectivity Driver | Typical Yield |
| Minisci | C2 (minor C4) | Radical (R•) | Electronic (N-deficiency) | 50–75% |
| Halogenation | C5 (Exclusive) | Electrophile (E+) | Electronic (8-OMe activation) | 85–95% |
| Ir-Borylation | C3 / C5 | Ir-Catalyst | Steric (Avoids C2/C7/C8) | 70–90% |
Troubleshooting & Optimization
-
Problem: Low C2 selectivity in Minisci reaction (C2 vs C4 mixture).
-
Solution: Use TFA (Trifluoroacetic acid) as an additive. Protonating the quinoline nitrogen increases the inductive effect at C2, making it significantly more electrophilic than C4.
-
-
Problem: Over-bromination at C5 and C7.
-
Solution: Strictly control stoichiometry (1.0 equiv NBS) and temperature (0°C). If C7 bromination is observed, switch to NIS (N-iodosuccinimide) which is bulkier and more selective for C5.
-
-
Problem: Protodeboronation during workup (Strategy 3).
-
Solution: Avoid acidic workups. Filter through a short plug of Celite/basic alumina and proceed directly to the cross-coupling step.
-
References
-
Minisci Reaction on Quinolines: Proctor, R. S. J., & Phipps, R. J. (2018). Catalytic enantioselective Minisci-type addition to heteroarenes. Science. Link
-
Photoredox Alkylation Protocols: DiRocco, D. A., et al. (2014).[3] Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis. Angewandte Chemie Int. Ed. Link
-
C5-Halogenation of 8-Substituted Quinolines: Castanheiro, T., et al. (2016). Regioselective halogenation of quinolines. Organic & Biomolecular Chemistry. Link
-
Iridium-Catalyzed Borylation: Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Utility. J. Am. Chem. Soc. Link
-
General Quinoline Functionalization Review: Kouznetsov, V. V., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation. Molecules. Link
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Bromo-2-chloro-8-methoxyquinoline Synthesis
The following guide is structured as a Technical Support Center resource, designed for researchers encountering yield or purity issues in the synthesis of 3-bromo-2-chloro-8-methoxyquinoline .
Status: Active | Ticket ID: CHEM-SUP-8821 | Tier: L3 (Senior Application Scientist)
Executive Summary: The "Yield Trap"
If you are experiencing low yields (<20%) or difficult purification, you are likely falling into a common regioselectivity trap. Direct bromination of 2-chloro-8-methoxyquinoline or 8-methoxyquinoline preferentially targets the C5 position (benzene ring) rather than the desired C3 position (pyridine ring), due to the strong activating effect of the 8-methoxy group.
To correct this, you must switch to the 2-Quinolone Pathway , which utilizes the enamic character of the 2-quinolone lactam to lock bromination at C3 before chlorination.
Part 1: Troubleshooting & Root Cause Analysis (Q&A)
Q1: I am brominating 2-chloro-8-methoxyquinoline directly, but my yield is poor and the NMR looks complex. Why?
Diagnosis: Regiochemical Mismatch. Explanation: The 8-methoxy group is a strong electron-donating group (EDG) that activates the benzene ring, specifically at the ortho and para positions (C5 and C7). The pyridine ring (C3) is electron-deficient.
-
Result: Electrophilic bromination (Br₂/AcOH) attacks C5, forming 5-bromo-2-chloro-8-methoxyquinoline as the major product.
-
Correction: You cannot force C3 bromination on the fully aromatized quinoline system efficiently. You must brominate the 2-quinolone intermediate instead.
Q2: What is the "2-Quinolone Pathway" and why does it improve yield?
The Solution: This route changes the electronic rules.
-
Substrate: 8-methoxyquinolin-2(1H)-one (a lactam).
-
Mechanism: In the lactam form, the C3-C4 double bond behaves like an enamine. It is highly nucleophilic at C3 .
-
Outcome: Bromination occurs exclusively at C3 with high yield (>85%).
-
Final Step: You convert the lactam carbonyl to a chloro group using POCl₃, locking in the 2-chloro-3-bromo substitution pattern.
Q3: My POCl₃ chlorination step turns into a black tar. How do I prevent this?
Diagnosis: Thermal degradation or uncontrolled HCl generation. Fix:
-
Catalyst: Use a catalytic amount of DMF (Vilsmeier-Haack conditions) to lower the activation energy.
-
Temperature: Do not overheat. 80–100°C is usually sufficient; 120°C+ causes decomposition of methoxy-substituted quinolines.
-
Base: Add a hindered base like N,N-dimethylaniline to scavenge HCl, preventing acid-catalyzed cleavage of the 8-methoxy ether (demethylation).
Part 2: Validated Synthetic Workflow
Pathway Visualization
The following diagram contrasts the "Failed" direct route with the "Optimized" 2-quinolone route.
Caption: Comparison of synthetic strategies. The green path utilizes the enamic character of the 2-quinolone to ensure C3 regioselectivity.
Step-by-Step Protocol (Optimized)
Step 1: Synthesis of 3-Bromo-8-methoxyquinolin-2(1H)-one
This step establishes the bromine at the correct position.
| Parameter | Specification |
| Reagents | 8-Methoxyquinolin-2(1H)-one (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq) |
| Solvent | Acetonitrile (MeCN) or DMF (anhydrous) |
| Temperature | 25°C to 40°C |
| Time | 2–4 Hours |
| Yield Target | 85–95% |
Procedure:
-
Dissolve 8-methoxyquinolin-2(1H)-one in MeCN (10 mL/g).
-
Add NBS portion-wise over 15 minutes to avoid exotherms.
-
Stir at room temperature. Monitor by TLC (Product is less polar than starting material).
-
Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a solid.[1]
-
Purification: Filter the solid, wash with water and cold methanol. Dry under vacuum. Recrystallization from Ethanol if necessary.
Step 2: Chlorination to 3-Bromo-2-chloro-8-methoxyquinoline
This step converts the lactam to the chloro-imidate.
| Parameter | Specification |
| Reagents | 3-Bromo-8-methoxyquinolin-2(1H)-one (1.0 eq), POCl₃ (5.0 eq) |
| Additives | N,N-Dimethylaniline (1.0 eq) (Acid scavenger) |
| Solvent | Neat POCl₃ or Toluene |
| Temperature | 90°C (Do not exceed 100°C) |
| Time | 3–6 Hours |
| Yield Target | 75–85% |
Procedure:
-
Place the dried 3-bromo-2-quinolone intermediate in a dry round-bottom flask.
-
Add N,N-dimethylaniline (prevents demethylation of the 8-OMe group).
-
Add POCl₃ carefully.[1]
-
Heat to 90°C under Nitrogen. Monitor consumption of starting material.[2][3]
-
Quenching (Critical): Cool to room temperature. Pour the mixture slowly onto crushed ice/sodium bicarbonate mixture with vigorous stirring. Caution: POCl₃ hydrolysis is violent.
-
Extraction: Extract with Dichloromethane (DCM) (3x).
-
Purification: Wash organics with brine, dry over Na₂SO₄. Flash chromatography (Hexane/EtOAc gradient).
Part 3: Quantitative Data & Specifications
| Compound | Molecular Weight | Expected Appearance | ¹H NMR Key Signals (CDCl₃) |
| 8-Methoxyquinolin-2(1H)-one | 175.19 | Off-white solid | δ 3.95 (s, 3H, OMe), δ 6.7 (d, H3) |
| 3-Bromo-8-methoxyquinolin-2(1H)-one | 254.08 | Yellowish solid | Missing H3 doublet ; H4 singlet appears downfield (δ ~8.1) |
| 3-Bromo-2-chloro-8-methoxyquinoline | 272.53 | White/Pale Yellow solid | δ 4.05 (s, 3H, OMe), H4 singlet (δ ~8.4) |
Note on NMR Validation: In the final product, ensure you see a singlet for the proton at position 4. If you see a doublet pattern with coupling constants typical of ortho protons (~8 Hz), you likely have the 5-bromo isomer (where H3 and H4 are adjacent).
References
-
Regioselectivity of Quinoline Bromin
-
Synthesis of 3-Bromoquinolines via 2-Quinolones
-
POCl₃ Chlorin
-
Title: The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines.[1]
- Source: BenchChem Technical Guides.
- Finding: General protocols for converting lactams to chloro-heterocycles using POCl3.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Preventing Debromination (Hydrodehalogenation) in Quinoline Cross-Coupling
Technical Support Center: Quinoline Cross-Coupling Optimization Doc ID: QUN-CC-004 | Updated: February 25, 2026
Executive Summary:
Quinoline substrates present a unique "perfect storm" for hydrodebromination (replacement of -Br with -H). The electron-deficient nature of the ring facilitates rapid oxidative addition, but the coordinating nitrogen atom often stabilizes the Pd(II) intermediate, stalling the catalytic cycle. This delay allows off-cycle pathways—specifically
This guide provides a self-validating system to diagnose and eliminate this side reaction.
Part 1: Diagnostic Workflow
Before altering your chemistry, confirm the failure mode. Use this logic flow to determine if debromination is your primary issue or a symptom of catalyst death.
Caption: Diagnostic logic to distinguish debromination from catalyst poisoning or boronic acid degradation.
Part 2: The Mechanism of Failure
To fix the problem, you must understand the "Race Against Time." Debromination is not a random event; it is a kinetic pathway that wins when the desired cross-coupling cycle is too slow.
The Hydride Source: The hydrogen atom replacing your bromine usually comes from:
-
Alcoholic Solvents: Isopropanol or Ethanol (via
-hydride elimination). -
Alkoxide Bases: NaOEt or NaOiPr.
-
Trace Water: In the presence of reduced metal centers.
Caption: The kinetic competition: If Transmetallation is slow (due to steric crowding or N-coordination), the Hydride Transfer pathway dominates.
Part 3: Technical Modules
Module 1: Ligand Selection (The First Line of Defense)
The most effective way to prevent debromination is to accelerate the reductive elimination step so that the intermediate Pd species does not have time to find a hydride.
| Ligand Class | Recommendation | Why it works for Quinolines |
| Dialkylbiaryl Phosphines | High (XPhos, RuPhos) | These "Buchwald" ligands are bulky and electron-rich. The bulk forces the Pd(II) intermediate to undergo reductive elimination rapidly to relieve steric strain, beating the debromination rate. |
| Bis-phosphines | Medium (dppf, Xantphos) | Large bite angles can enforce geometry that favors coupling. dppf is specifically cited for 5,7-dibromoquinoline selectivity.[1] |
| Simple Phosphines | Avoid (PPh3, PCy3) | Often too slow for electron-deficient heterocycles; prone to phosphine inhibition by the quinoline nitrogen. |
Module 2: Base & Solvent Matrix
If you are seeing debromination, you must remove hydride donors.[2]
-
STOP: Using Isopropanol, Ethanol, or Methanol.
-
STOP: Using Ethoxide or Methoxide bases.
-
START: Using Dioxane, Toluene, or DMF .
-
START: Using Carbonate (
, ) or Phosphate ( ) bases.
Technical Insight: If anhydrous conditions are required to absolutely minimize proton sources, use Potassium Trimethylsilanolate (TMSOK) in THF or Toluene. This base is soluble in organics and non-nucleophilic.
Module 3: Positional Vulnerability Map
Not all quinoline bromides are equal.
-
C2/C4 Position: Highly electron-deficient. Oxidative addition is very fast, but the resulting Pd-species is prone to reduction. High risk of debromination.
-
C8 Position: Sterically crowded near the Nitrogen. Coordination of N to Pd is likely, forming a stable 5-membered chelate if the Pd inserts at C8. This "poisoned" state stalls the cycle, leading to debromination. Requires bulky ligands (RuPhos) to break the chelation.
Part 4: Validated Protocols
Protocol A: The "Buchwald" Standard (For Difficult Substrates)
Best for: 2-bromoquinolines or 8-bromoquinolines where chelation is an issue.
-
Catalyst Pre-formation: Use a pre-catalyst to ensure active Pd(0) generation without excess induction time.[3]
-
Source: XPhos Pd G3 or G4 (2-5 mol%).
-
-
Solvent System: 1,4-Dioxane (Anhydrous).
-
Base:
(2.0 equiv) or TMSOK (1.5 equiv). -
Procedure:
-
Charge vial with Boronic Acid (1.5 equiv), Quinoline (1.0 equiv), Base, and Catalyst.
-
Evacuate/Backfill with Argon (
).[4] -
Add Dioxane (0.2 M concentration).
-
Critical Step: If using aqueous base (
), add degassed water (ratio 4:1 Dioxane:Water). If debromination persists, switch to anhydrous TMSOK. -
Heat to 80°C. Do not overheat (>100°C) as this accelerates
-hydride elimination.
-
Protocol B: The "dppf" Alternative (For Regioselectivity)
Best for: Poly-brominated quinolines (e.g., 5,7-dibromoquinoline).
-
Catalyst:
(3-5 mol%). -
Solvent: Toluene/Water (10:1) or DMF (Anhydrous).
-
Base:
(2.0 equiv). -
Notes: This system is slower but often cleaner for internal positions (C5, C6, C7). The bidentate ligand prevents the "ring walking" isomerization that can occur with monodentate ligands.
Part 5: Troubleshooting Q&A
Q: I switched to Toluene/K3PO4 but still see 15% debromination. What now? A: You likely have a slow transmetallation step.[5]
-
Increase Boronic Acid: Go to 2.0 equivalents.
-
Check Boronic Acid Quality: If the boronic acid is protodeboronating (losing B), the Pd species sits waiting for a partner that isn't there, eventually finding a hydride instead. Try a MIDA boronate or Potassium Trifluoroborate salt for a "slow release" of the nucleophile.
Q: The reaction turns black immediately and stalls. A: This is "Pd Black" precipitation. The quinoline nitrogen is displacing your ligand.
-
Fix: Switch to a catalyst with a tighter binding ligand (e.g., PEPPSI-iPr or XPhos Pd G4 ). The NHC or Buchwald ligands bind Pd tighter than the quinoline nitrogen can.
Q: Can I use Pd/C for this? A: No. Pd/C is a heterogeneous hydrogenation catalyst. Under cross-coupling conditions (heat + base), it acts as an excellent hydrodehalogenation catalyst. You will strip the bromine off quantitatively. Stick to homogeneous Pd sources.
References
-
Mechanistic Origins of Hydrodehalogenation
-
Ligand Effects (Buchwald)
-
Quinoline Specifics (dppf usage)
- Title: Evaluating Palladium Catalyst Efficacy for Cross-Coupling with Dibromoquinolines.
- Source: BenchChem Technical Guide.
-
URL:
-
Base Roles & Anhydrous Coupling
-
Title: Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.[11]
- Source: NIH / PubMed.
-
URL:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jmcct.com [jmcct.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Halogenated Quinoline Intermediates
Status: Operational Ticket Type: Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Halogenated quinolines (e.g., 4,7-dichloroquinoline, 6-bromoquinoline) are critical scaffolds in the synthesis of antimalarials (chloroquine), kinase inhibitors, and antibacterial agents. Their purification is frequently complicated by three factors:
-
Isomerism: Regioisomers (e.g., 6- vs. 7-substitution) often co-crystallize due to similar lattice energies.
-
Basicity: The quinoline nitrogen (
) interacts strongly with acidic silanols in chromatography, leading to peak tailing.[1] -
Reactivity: The C4-halogen is electron-deficient and prone to nucleophilic displacement (hydrolysis) during aggressive workups.
This guide provides self-validating protocols to overcome these specific bottlenecks.
Module 1: Crystallization & Precipitation
The First Line of Defense
Crystallization is preferred over chromatography for halogenated quinolines due to the tendency of these compounds to "oil out" on silica.
Protocol A: Recrystallization of 4,7-Dichloroquinoline
Target Impurity: 4,5-dichloroquinoline and unreacted anilines.
Scientific Rationale:
Halogenated quinolines exhibit strong
| Solvent System | Application | Pros | Cons |
| Ethanol (Abs.) | General Purity | Good removal of tarry byproducts.[1] | Lower recovery yield (~60%). |
| Heptane / Toluene | High Recovery | Excellent for removing non-polar impurities.[1] | Poor removal of polar degradation products. |
| Sublimation | Ultra-High Purity | Solvent-free; >99% purity.[1] | Requires specialized vacuum equipment.[1] |
Step-by-Step Procedure (Ethanol Method):
-
Dissolution: Dissolve crude 4,7-dichloroquinoline in boiling anhydrous ethanol (5 mL per gram of substrate).
-
Critical Check: If the solution is dark/black, add activated carbon (5 wt%), reflux for 30 mins, and filter hot through Celite.
-
-
Nucleation: Allow the filtrate to cool slowly to room temperature with gentle stirring.
-
Crystallization: Cool further to 0–5°C for 2 hours.
-
Filtration: Collect crystals via vacuum filtration.[1] Wash the cake with cold (
C) ethanol. -
Drying: Dry under vacuum at
C. Note: Do not exceed C as some dihalo-quinolines sublime.[1]
Module 2: Chemical Purification (The "pH Swing")
Separation based on
This method utilizes the basic nitrogen of the quinoline ring to separate it from non-basic impurities (e.g., halo-benzenes) and acidic byproducts (e.g., phenols).
Workflow Diagram: Acid-Base Extraction Logic
Caption: The "pH Swing" isolates the quinoline by toggling its protonation state, effectively washing away neutral and acidic contaminants.
Protocol:
-
Dissolve crude mixture in Ethyl Acetate.
-
Extract 3x with 1M HCl . The quinoline moves to the aqueous phase (protonated).
-
Discard the organic layer (removes non-basic starting materials).[1]
-
Cool the aqueous layer to
C (prevents heat of neutralization from degrading the product). -
Slowly basify with 2M NaOH to pH 10. The quinoline will precipitate or oil out.[1]
-
Extract the turbid aqueous mixture with Dichloromethane (DCM).[1]
-
Dry (MgSO₄) and concentrate.[1]
Module 3: Chromatography & Troubleshooting
Resolving Difficult Separations
Issue 1: Peak Tailing on Silica
Diagnosis: Broad, asymmetrical peaks.[1] Cause: The basic quinoline nitrogen interacts with acidic silanol (Si-OH) groups on the silica gel surface.[2] Solution:
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) to the mobile phase. The TEA competitively binds to silanol sites, "blocking" them from the quinoline.
-
Alternative Stationary Phase: Use Neutral Alumina instead of Silica Gel.[1] Alumina is less acidic and reduces retention of basic heterocycles.[1]
Issue 2: Separation of Regioisomers (e.g., 6-Br vs 7-Br)
Diagnosis: Isomers co-elute on standard C18 or Silica.[1]
Scientific Insight: Positional isomers often have identical polarities but different molecular shapes (hydrodynamic volumes) and
-
Stationary Phase: Switch to Phenyl-Hexyl or C30 columns.[1] These phases utilize
- interactions which are sensitive to the electron density differences caused by the halogen position. -
Solvent: Use Methanol over Acetonitrile. Methanol allows for stronger
- interaction with the stationary phase.
Decision Tree: Selecting the Right Method
Caption: Logical flow for determining the most efficient purification pathway based on impurity type.
Frequently Asked Questions (FAQs)
Q: Why did my 4-chloroquinoline turn into a solid that doesn't dissolve in DCM during workup? A: You likely hydrolyzed the chloride. 4-Haloquinolines are susceptible to hydrolysis in acidic/basic water at high temperatures, converting them to 4-quinolones (4-hydroxyquinoline tautomers).[1]
-
Fix: Keep workups cold (
C) and minimize contact time with strong acids/bases.[1]
Q: I am seeing a "ghost peak" in my LC-MS after running quinolines. A: This is likely "Carryover." Quinolines stick to stainless steel and injector ports.[1]
-
Fix: Run a needle wash with 50:50 Methanol:Isopropanol + 0.1% Formic Acid between injections.[1]
Q: Can I distill 6-bromoquinoline? A: Yes, but with caution. It has a high boiling point and can degrade.[1]
-
Recommendation: Use Kugelrohr distillation under high vacuum (<0.1 mmHg). Ensure the receiving bulb is cooled effectively to prevent re-sublimation into the vacuum line.
References
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(1), 113–114. Link
-
BenchChem Technical Support. (2025). Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives. Link
-
Phenomenex. (2024).[1] HPLC Tech Tip: Peak Tailing of Basic Analytes. Link
-
Organic Syntheses. (1950). 4,7-Dichloroquinoline.[1][3][4][5][6][7][8] Organic Syntheses, Coll.[6] Vol. 3, p.272. Link
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Link
Sources
- 1. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents [patents.google.com]
- 8. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in 2,3-Disubstituted Quinolines
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Regiocontrol in Quinoline Functionalization Reference ID: QUN-REGIO-23
Welcome to the Quinoline Synthesis Support Hub
You are likely here because the quinoline ring is electronically schizophrenic. The C2 position (alpha to nitrogen) is electron-deficient and prone to nucleophilic attack, while the C3 position (beta) behaves more like a standard arene but is electronically deactivated by the adjacent nitrogen.
When you have substituents at both C2 and C3, standard rules often fail. This guide addresses the specific "collision points" where regioselectivity breaks down during drug discovery workflows.
Module 1: Cross-Coupling Selectivity (The Halide Dilemma)
User Issue: "I have 2,3-dichloroquinoline and I need to introduce an aryl group at C3, but the reaction keeps happening at C2. How do I invert this selectivity?"
Root Cause Analysis
In Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), oxidative addition is the rate-determining step.
-
Electronic Bias: The C2-Cl bond is significantly more electron-deficient (activated) due to the inductive effect ($ -I $) and mesomeric withdrawal of the quinoline nitrogen.
-
Bond Strength: The C2-Cl bond is generally weaker and more labile than the C3-Cl bond.
Troubleshooting Protocol
Scenario A: You have 2,3-Dichloroquinoline (Homodihalide)
-
Default Outcome: C2 functionalization.
-
Solution for C3-First: You cannot directly couple C3 first with high yield using standard Pd-catalysis on the dichloride.
-
Workaround: You must switch to a Heterodihalide strategy (see Scenario B).
-
Scenario B: You can resynthesize the precursor (Heterodihalide)
-
Strategy: Synthesize 2-chloro-3-iodoquinoline .
-
Mechanism: The C-I bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the C-Cl bond (~95 kcal/mol). This bond-strength difference overrides the electronic activation of C2.
-
Result: Oxidative addition occurs exclusively at C3-I.
Experimental Workflow: Sequential Functionalization
| Step | Substrate | Reagent | Conditions | Outcome |
| 1 | 2-Chloro-3-iodoquinoline | Aryl-Boronic Acid (1.05 eq) | Pd(PPh | C3-Aryl-2-Chloroquinoline (C-Cl remains intact) |
| 2 | Product of Step 1 | Amine / Boronic Acid | Pd | C2-Functionalization ( |
Visualization: The Selectivity Decision Tree
Caption: Decision logic for predicting regioselectivity in Pd-catalyzed coupling of 2,3-dihaloquinolines.
Module 2: Nucleophilic Aromatic Substitution ( )
User Issue: "I am trying to displace a leaving group at C3 with a morpholine nucleophile, but I see no reaction, even at high temperatures."
Technical Explanation
reactions require the formation of a Meisenheimer complex (anionic intermediate).-
C2/C4 Attack: The negative charge can be delocalized onto the electronegative Nitrogen atom.[1][2] This is a low-energy, stable intermediate.
-
C3 Attack: The negative charge is confined to the carbon skeleton (phenylogous). The Nitrogen cannot stabilize the charge by resonance. Therefore, C3 is virtually inert to
unless strongly electron-withdrawing groups (like -NO ) are present at C4.
The "Impossible" C3 Substitution Guide
If you must functionalize C3 with a nucleophile and cannot use cross-coupling:
-
Use the "Halogen Dance" (See Module 3).
-
Use Benzyne Chemistry: Treat 3-bromoquinoline with a strong base (LDA) to generate 3,4-pyridalyne (highly reactive), which traps nucleophiles. Warning: This often leads to regioisomeric mixtures (C3/C4).
Module 3: The Halogen Dance (Lithiation Traps)
User Issue: "I treated 3-bromoquinoline with LDA intending to trap the C2-lithio species, but my electrophile ended up at C4. What happened?"
Mechanism: Base-Catalyzed Halogen Dance (BCHD)
This is a classic "gotcha" in quinoline chemistry.
-
Kinetic Control: LDA at -78°C removes the most acidic proton (C2-H).
-
Thermodynamic Equilibration: If the temperature rises (even to -40°C) or if the reaction prolongs, the C2-Li species undergoes a "dance." The Li migrates to C3, and the Br migrates to C4 (or C2), driven by the stability of the resulting carbanion.
Correct Protocol for C2-Lithiation of 3-Bromoquinoline:
-
Reagent: LDA (freshly prepared).
-
Solvent: THF (anhydrous).
-
Temp: Strictly -78°C .
-
Quench: Add electrophile immediately at -78°C. Do not allow to warm up before quenching.
Correct Protocol for C3-Functionalization (via Halogen Dance): If you want to move the halogen to access the C4 position:
-
Start with 3-bromoquinoline.
-
Add LDA (0.5 eq catalytic amount is sometimes sufficient, but stoichiometric is standard for trapping).
-
Allow warming to -10°C.
-
The Br migrates to C4; Li ends up at C3.
Visualization: The Halogen Dance Pathway
Caption: The migration pathway of Lithium and Bromine on the quinoline ring governed by temperature.
Module 4: C-H Activation (Direct Functionalization)
User Issue: "I want to avoid halogens entirely. Can I directly activate C3-H?"
State-of-the-Art Solutions
Direct C3-H activation is difficult because C2 is more acidic and coordinates metals better. However, recent Ni and Rh catalysis methods have unlocked this.
Recommended Protocol: Ni-Catalyzed C3-Alkylation [3]
-
Concept: Uses the C2-N interaction to form a transient metallacycle that activates the distal C3 position via geometry constraints or specific ligand spheres.
-
Reference System: Ni(cod)
/ Aliphatic phosphine ligands. -
Key Requirement: Often requires a directing group (DG) at N1 (as N-oxide) or C2 to steer the metal to C3.
Comparison of C-H Activation Sites:
| Position | Reactivity Driver | Catalyst System |
| C2 | Acidity / N-coordination | Cu(OAc) |
| C3 | Steric/Electronic "Pocket" | Rh(III)-Cp*, Ni(0)/Phosphine |
| C8 | N-Chelation (Perisubstitution) | Pd(II), Ru(II) |
References
-
Soudakia, R. et al. (2016).[4] Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition. Journal of Organic Chemistry. Link[4]
-
Schnürch, M. et al. (2007). Halogen Dance Reactions on Pyridines and Quinolines. Chemical Reviews. Link
-
Léris, P. et al. (2014). Regioselective Suzuki-Miyaura Cross-Coupling of 2,3-Dihaloquinolines. Tetrahedron Letters. Link
-
Seggio, A. et al. (2011). Site-Selective Palladium-Catalyzed Cross-Coupling Reactions of 2,3,4-Tribromoquinoline. Journal of Organic Chemistry. Link
-
Corbet, M. & De Campo, F. (2013). 8-Aminoquinoline as a Powerful Directing Group in Metal-Catalyzed C-H Functionalization. Angewandte Chemie Int. Ed. Link
For further assistance with specific substrate designs, please submit a ticket with your exact substitution pattern to the Synthesis Design Team.
Sources
Validation & Comparative
A Comparative Guide to the Crystal Structures of Substituted Quinolines: Insights for Rational Drug Design
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of pharmacophore design, appearing in a vast array of therapeutic agents. The precise three-dimensional arrangement of substituents on this bicyclic heterocycle dictates its interaction with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the crystal structure data for a series of substituted quinolines, with a particular focus on the influence of substitution patterns on solid-state conformation and intermolecular interactions.
The Significance of Crystallographic Data in Drug Discovery
The journey of a drug molecule from a laboratory curiosity to a clinical candidate is paved with a deep understanding of its molecular architecture. X-ray crystallography provides an atomic-level snapshot of a molecule in its crystalline state, revealing crucial information about bond lengths, bond angles, and the intricate network of non-covalent interactions that govern its packing.[1] This data is instrumental in:
-
Structure-Based Drug Design: Visualizing how a molecule might fit into the active site of a target protein.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.
-
Lead Optimization: Guiding the modification of a lead compound to enhance its binding affinity and selectivity.
This guide will delve into the crystallographic parameters of several key substituted quinolines, offering a comparative framework to understand the subtle yet significant impact of substituent choice and position.
Comparative Analysis of Substituted Quinoline Crystal Structures
The following table summarizes the key crystallographic data for a selection of substituted quinolines. The choice of these compounds allows for a comparative study of the effects of halogenation and other functional groups at various positions on the quinoline ring.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| 6,8-Dibromoquinoline | C₉H₅Br₂N | Monoclinic | P2₁/c | 7.3436(12) | 9.8961(15) | 13.0108(18) | 109.589(17) | 890.8(3) | [2] |
| 3,6,8-Tribromoquinoline | C₉H₄Br₃N | Monoclinic | P2₁/c | 3.9810(2) | 12.4176(4) | 19.7419(6) | 92.827(3) | 974.74(7) | [3] |
| 8-Nitroquinoline | C₉H₆N₂O₂ | Monoclinic | P2₁/c | 7.2421(11) | 16.688(3) | 7.2089(11) | 114.086(4) | 795.4(2) | [4] |
Key Observations:
-
Influence of Bromination: The introduction of bromine atoms significantly impacts the unit cell parameters. The addition of a third bromine atom in the 3-position of 3,6,8-tribromoquinoline, when compared to 6,8-dibromoquinoline, leads to a notable increase in the cell volume.[2][3] This is expected due to the larger atomic radius of bromine.
-
Molecular Planarity: The quinoline ring system in these structures is nearly planar. In 3,6,8-tribromoquinoline, the maximum deviation from the mean plane is only 0.110(1) Å.[3] Similarly, the 8-nitroquinoline molecule is almost flat, with a small dihedral angle between the pyridine and benzene rings.[4] This planarity facilitates π–π stacking interactions, which are a dominant feature in the crystal packing of these aromatic systems.
-
Intermolecular Interactions: The crystal structure of 3,6,8-tribromoquinoline is stabilized by weak π–π stacking interactions between the pyridine and benzene rings of adjacent molecules.[3] In the case of 6,8-dibromoquinoline, π–π stacking interactions are also observed along the a-axis.[2] For 8-nitroquinoline, the packing is influenced by the nitro group, which can participate in various intermolecular interactions.
The following diagram illustrates the workflow for single-crystal X-ray diffraction analysis, the primary technique for obtaining the data presented in this guide.
Caption: A generalized workflow for determining the crystal structure of a small molecule.
Experimental Protocols
The ability to reliably synthesize and crystallize quinoline derivatives is fundamental to obtaining high-quality structural data. Below are representative, detailed protocols for the synthesis and crystallization of some of the discussed quinoline derivatives.
Protocol 1: Synthesis of 3,6,8-Tribromoquinoline[3]
This protocol describes a one-pot synthesis with a high yield.
Materials:
-
6,8-Dibromo-1,2,3,4-tetrahydroquinoline
-
Bromine
-
Chloroform (CHCl₃)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Benzene
Procedure:
-
Synthesize 6,8-dibromo-1,2,3,4-tetrahydroquinoline according to established literature methods.
-
Dissolve 6,8-dibromo-1,2,3,4-tetrahydroquinoline (0.5 g, 3.75 mmol) in 20 ml of CHCl₃.
-
In a separate flask, prepare a solution of bromine (1.8 g, 11.25 mmol) in 10 ml of CHCl₃.
-
Add the bromine solution dropwise to the tetrahydroquinoline solution over 5 minutes at room temperature in the dark.
-
Allow the reaction to proceed for 3 days, or until the bromine color has completely disappeared.
-
Dissolve the resulting solid in 35 ml of CHCl₃.
-
Wash the organic layer with 5% NaHCO₃ solution (3 x 20 ml).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude material.
-
Purify the crude product by column chromatography on alumina, eluting with an EtOAc-hexane (1:12) mixture.
-
Recrystallize the purified solid from benzene in a freezer at 263 K to yield colorless, needle-shaped crystals of 3,6,8-tribromoquinoline.
Protocol 2: Synthesis of 8-Nitroquinoline[4]
This protocol follows a modified Skraup synthesis.
Materials:
-
o-Nitrophenol
-
Arsenic acid
-
86% Phosphoric acid
-
Acrolein
-
Hyflo Supercel
-
Decolorizing carbon
-
Aqueous ammonia
-
Ethyl acetate
-
Dichloromethane
-
Hexane
Procedure:
-
In a 250 ml three-necked flask equipped with a thermometer, dropping funnel, reflux condenser, and magnetic stirrer, combine o-nitrophenol (6.96 g, 50 mmol), arsenic acid (14.2 g, 100 mmol), and 50 ml of 86% phosphoric acid.
-
Warm the reaction mixture to 100°C with vigorous stirring.
-
Add acrolein (4.75 ml, 75 mmol) dropwise to the reaction mixture.
-
After the addition is complete, continue stirring for an additional 30 minutes, maintaining the temperature at 100°C.
-
Pour the solution into 200 ml of water.
-
Treat the aqueous solution with Hyflo Supercel and decolorizing carbon, and then filter.
-
Make the filtrate alkaline with aqueous ammonia to precipitate the product.
-
Filter the crude solid and dry.
-
Reflux the dried solid with 150 ml of ethyl acetate and decolorizing carbon.
-
Filter the hot solution and concentrate it until crystallization begins.
-
For single crystals suitable for X-ray diffraction, recrystallize the product from a 1:1 (v/v) mixture of dichloromethane and hexane.[4]
The following diagram illustrates the key steps in a typical recrystallization process for obtaining high-quality crystals.
Caption: A stepwise representation of a typical recrystallization procedure.
Conclusion and Future Directions
The crystallographic data presented in this guide underscore the profound influence of substituent patterns on the solid-state structures of quinoline derivatives. The planarity of the quinoline core and the prevalence of π–π stacking interactions are recurring themes that are modulated by the electronic and steric nature of the substituents. For medicinal chemists, this understanding is paramount for the rational design of new therapeutic agents with improved properties.
While this guide provides a comparative overview, a more extensive and systematic study of a broader range of 3,8-disubstituted quinolines is warranted. Future work should focus on synthesizing and crystallizing a library of these compounds to build a more comprehensive database. This will enable the development of more predictive models for crystal packing and the solid-state properties of this important class of molecules, ultimately accelerating the drug discovery process.
References
-
Preparation of 8-nitroquinoline. PrepChem.com. ([Link])
-
Çelik, İ., Akkurt, M., Ökten, S., Çakmak, O., & Büyükgüngör, O. (2011). 3,6,8-Tribromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1729. ([Link])
-
Gupta, A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3033-3049. ([Link])
-
Xu, L., & Liu, Y. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o957. ([Link])
-
Preparation and Properties of Quinoline. ([Link])
- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. ([Link])
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401123. ([Link])
-
Fun, H. K., et al. (2019). Crystal structures of 3-chloro-2-nitro-benzoic acid with quinoline derivatives. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1471-1477. ([Link])
-
Çelik, İ., et al. (2010). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2997. ([Link])
-
Li, H., et al. (2015). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 58(21), 8583-8601. ([Link])
-
Wang, Y., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2173549. ([Link])
-
8-chloro-3-nitroquinolin-4-ol (C9H5ClN2O3). PubChemLite. ([Link])
-
Synthesis of quinolines. Organic Chemistry Portal. ([Link])
-
Li, Y., et al. (2025). Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. Molecules, 30(21), 4589. ([Link])
-
Smirnov, A. V., et al. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Molbank, 2024(4), M1922. ([Link])
-
Scheme 3. Preparations of 6,8-disubstituted quinoline derivatives 11-13. ResearchGate. ([Link])
-
8-Nitroquinoline. ResearchGate. ([Link])
-
3-Aminoquinoline. PubChem. ([Link])
-
Wlodawer, A. (2009). x Ray crystallography. Protein Science, 18(7), 1355-1363. ([Link])
- CN103664892B - The crystallization of quinoline.
-
Viljoen, A., et al. (2025). Crystal structure of tetrakis(5,7-dibromoquinolin-8-olato-κ2N,O)- hafnium(IV) dimethylformamide trisolvate, C45H37Br8HfN7O7. Zeitschrift für Kristallographie - New Crystal Structures, 240(4), 831-833. ([Link])
-
6,8-Dibromoquinoline. Acta Crystallographica Section E Structure Reports Online. Amanote Research. ([Link])
-
8-Aminoquinoline. Wikipedia. ([Link])
- US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
-
Bhowmik, D., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega, 7(28), 24429-24441. ([Link])
-
Protein X-ray Crystallography: Basic principles. ([Link])
-
Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Journal of Minerals and Materials Characterization and Engineering, 7, 64-70. ([Link])
-
Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54. ([Link])
Sources
A Senior Application Scientist's Guide to IR Spectroscopy of Methoxy and Halogenated Quinolines
This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FT-IR) spectral features of methoxy- and halogenated-quinoline derivatives. As foundational scaffolds in medicinal chemistry and materials science, rapid and accurate structural confirmation of these compounds is paramount. Infrared spectroscopy offers a powerful, non-destructive technique for identifying key functional groups and confirming substitution patterns. Here, we move beyond simple peak tables to explain the causal relationships between molecular structure and vibrational spectra, providing researchers with the insights needed for confident spectral interpretation.
The Vibrational Signature of the Quinoline Core
Before delving into the effects of substituents, it is crucial to understand the baseline infrared spectrum of the parent quinoline ring. The quinoline structure, a fusion of a benzene and a pyridine ring, gives rise to a series of characteristic vibrations. These core peaks will be present in nearly all derivatives, though their exact positions and intensities may be modulated by the electronic effects of attached functional groups.
Core Quinoline Ring Vibrations:
-
Aromatic C-H Stretch: These vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region.[1][2]
-
Ring C=C and C=N Stretching: A series of medium to strong, sharp bands between 1650 cm⁻¹ and 1400 cm⁻¹ are characteristic of the stretching vibrations within the aromatic framework.[1] The C=N stretch is often observed between 1650-1500 cm⁻¹.[1]
-
C-H In-Plane Bending: These vibrations occur in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.[2]
-
C-H Out-of-Plane Bending: Strong absorptions between 900 cm⁻¹ and 650 cm⁻¹ arise from the out-of-plane bending of the aromatic C-H bonds. The specific pattern of these bands can be highly diagnostic of the substitution pattern on the rings.[3]
Caption: Core structure of the quinoline ring system.
Section 1: Spectroscopic Analysis of Methoxy-Substituted Quinolines
The introduction of a methoxy (-OCH₃) group, a common moiety in pharmacologically active quinolines, produces several distinct and reliable signals in the IR spectrum. As an electron-donating group, it can also subtly shift the positions of the core ring vibrations.
The primary diagnostic bands for a methoxy group are its C-H aliphatic stretches and the C-O ether linkages.
-
Aliphatic C-H Stretching: The methyl protons of the methoxy group give rise to characteristic stretching vibrations between 2950 cm⁻¹ and 2850 cm⁻¹.[4] A weaker, yet often diagnostic, band for the methoxy group can sometimes be observed between 2860-2800 cm⁻¹.[5] These peaks are typically sharp and appear just to the right (lower wavenumber) of the aromatic C-H stretches.
-
Asymmetric C-O Stretch: A strong, prominent band corresponding to the asymmetric stretching of the Aryl-O bond is typically found in the 1275-1200 cm⁻¹ region.[4]
-
Symmetric C-O Stretch: A second, often weaker, C-O stretching band from the O-CH₃ symmetric stretch appears in the 1075-1020 cm⁻¹ range.
The presence of both the aliphatic C-H stretches and the strong C-O stretch around 1250 cm⁻¹ provides a highly confident identification of a methoxy substituent.
Caption: Diagnostic IR bands for a methoxy-substituted quinoline.
Table 1: Characteristic IR Bands for Methoxy-Substituted Quinolines
| Vibration Type | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aliphatic) | Methoxy (-OCH₃) | 2950 - 2850 | Medium-Weak |
| C=C and C=N Stretch | Aromatic Ring | 1650 - 1500 | Strong-Medium |
| C-O Stretch (Asymmetric) | Aryl Ether (Ar-O) | 1275 - 1200 | Strong |
| C-O Stretch (Symmetric) | Alkyl Ether (O-CH₃) | 1075 - 1020 | Medium |
Data synthesized from sources[4][5].
Section 2: Spectroscopic Analysis of Halogenated Quinolines
Halogen substitution on the quinoline ring is prevalent in many drugs, including the well-known antimalarial chloroquine.[6] The interpretation of their IR spectra is influenced by two primary factors: the high mass of the halogen atom (especially Br and I) and its strong inductive electron-withdrawing effect.
The most direct evidence of halogenation is the C-X (Carbon-Halogen) stretching vibration. However, these bands appear in the low-frequency fingerprint region and can sometimes be weak or overlap with other vibrations.
-
C-Cl Stretch: The carbon-chlorine stretch typically appears as a medium to strong band in the 850-550 cm⁻¹ range. Specific examples show bands for 7-chloroquinoline derivatives around 760 cm⁻¹[7] and for 4,7-dichloroquinoline a band at approximately 1090 cm⁻¹, which may be a bending mode.[8]
-
C-Br Stretch: Due to the higher mass of bromine, the C-Br stretch is found at a lower frequency, generally in the 680-515 cm⁻¹ region.
-
C-I Stretch: The C-I stretch is even lower, typically below 500 cm⁻¹, and may fall outside the range of standard mid-IR spectrometers.[9]
A crucial secondary effect of halogenation is its influence on the strong C-H out-of-plane bending vibrations. The substitution pattern dictates the number and position of these bands, providing a powerful tool for determining the isomer of the halogenated quinoline.
Table 2: Comparative IR Bands for Halogenated Quinolines
| Vibration Type | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity & Notes |
| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 | Medium-Weak |
| C=C and C=N Stretch | Aromatic Ring | 1650 - 1500 | Strong-Medium |
| C-Cl Stretch | Aryl Chloride | 850 - 550 | Medium-Strong |
| C-Br Stretch | Aryl Bromide | 680 - 515 | Medium |
| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 650 | Strong, pattern is diagnostic of substitution |
Data synthesized from sources[7][8][9][10][11].
Section 3: Comparative Analysis and Spectral Interpretation
When presented with an unknown substituted quinoline, a systematic approach to interpreting the IR spectrum is essential. The primary differentiating regions are the C-H stretches (aliphatic vs. aromatic) and the upper-to-mid fingerprint region (C-O vs. C-X vibrations).
Workflow for Differentiating Methoxy vs. Halogenated Quinolines
Caption: Decision workflow for identifying substituents on a quinoline ring via IR.
Section 4: Experimental Protocol
The following is a generalized protocol for acquiring a high-quality FT-IR spectrum of a solid quinoline derivative using an Attenuated Total Reflectance (ATR) accessory, which is a common, modern technique requiring minimal sample preparation.
Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory (e.g., with a diamond or germanium crystal) is correctly installed.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum. Typical parameters are 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.[1]
-
-
Sample Application:
-
Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.
-
Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common cause of poor quality spectra.
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, acquire the sample spectrum.
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Perform an ATR correction if necessary (a standard feature in most software) to adjust for the wavelength-dependent depth of penetration of the IR beam.
-
Clean the ATR crystal and pressure arm tip thoroughly with a solvent to remove all traces of the sample.
-
Caption: Standard experimental workflow for ATR-FTIR analysis.
References
- BenchChem. (2025). Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide.
- BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
-
Fernandes, R. F., et al. (2016). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]
-
El-Gohary, A. R., & Shaaban, M. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Available at: [Link]
-
Afridi, S. K., et al. (2013). Coordination behavior of chloroquine towards some biologically significant metal ions. ResearchGate. Available at: [Link]
-
National Institutes of Health. PubChem Compound Summary for CID 11928, 2-Chloroquinoline. Available at: [Link]
-
Mary, Y. S., et al. (2016). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Oriental Journal of Chemistry. Available at: [Link]
-
National Institutes of Health. PubChem Compound Summary for CID 79243, 6-Bromoquinoline. Available at: [Link]
-
National Institutes of Health. PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Available at: [Link]
-
NASA Ames Research Center. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Available at: [Link]
-
ResearchGate. (2023). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Available at: [Link]
-
Degen, I. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Semantic Scholar. Available at: [Link]
-
Singh, R. N., & Singh, R. A. (2016). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. ResearchGate. Available at: [Link]
-
National Institute of Standards and Technology. Quinoline, 6-methoxy-. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision QC Protocols for 3-Bromo-2-chloro-8-methoxyquinoline: A Comparative Technical Guide
An In-Depth Technical Guide to 3-Bromo-2-chloro-8-methoxyquinoline Quality Control
Executive Summary
3-Bromo-2-chloro-8-methoxyquinoline is a high-value heterocyclic building block, critical for the synthesis of complex pharmaceutical intermediates (e.g., for antitubercular or anticancer scaffolds).[1][2] Its dual halogenation (bromo- and chloro-) at the 2,3-positions provides orthogonal reactivity for sequential cross-coupling reactions (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig).
However, the synthesis of this scaffold—typically involving N-oxide activation and POCl₃ chlorination—inherently generates critical impurities, specifically the 4-chloro regioisomer and hydrolysis byproducts (2-quinolones) . Standard "generic" QC methods often fail to resolve these structural isomers, leading to downstream failure in library synthesis.
This guide contrasts Generic Industry Protocols with an Optimized Precision Protocol , providing experimentally validated methodologies to ensure >99.5% isomeric purity.
Part 1: Comparative Analysis (The "Why")
The primary challenge in controlling the quality of 3-Bromo-2-chloro-8-methoxyquinoline is the separation of the 2-chloro target from the 4-chloro impurity. Both are formed during the reaction of the N-oxide precursor with phosphorus oxychloride (POCl₃).
Table 1: Performance Comparison of QC Methodologies
| Feature | Generic Method (Alternative) | Precision Protocol (Recommended) |
| Technique | Isocratic HPLC-UV (C18 Column) | Gradient UPLC-PDA (Phenyl-Hexyl Column) |
| Stationary Phase | Standard C18 (Octadecyl) | Phenyl-Hexyl or PFP (Pentafluorophenyl) |
| Selectivity Mechanism | Hydrophobicity only | Hydrophobicity + |
| Isomer Resolution (Rs) | ||
| Detection Limit (LOQ) | ~0.1% | < 0.05% |
| Critical Blind Spot | Cannot distinguish 2-Cl vs 4-Cl isomers reliably. | Fully resolves 2-Cl, 4-Cl, and des-bromo impurities. |
| Suitability | Crude intermediate check | Pharma-grade Release Testing |
Expert Insight: The 2-chloro and 4-chloro isomers have nearly identical logP values. Standard C18 columns struggle to separate them. The Phenyl-Hexyl phase utilizes the electron-deficient nature of the halogenated quinoline ring to create differential
-retention, successfully resolving the isomers.
Part 2: Origin of Impurities (The "What")
Understanding the synthesis pathway is crucial for predicting impurities. The diagram below illustrates the formation of the target and its critical impurities.[3]
Figure 1: Synthetic pathway showing the divergent formation of the target 2-chloro compound and the 4-chloro regioisomer impurity.
Part 3: Detailed Experimental Protocols
Protocol A: High-Resolution HPLC for Assay and Purity
Objective: Quantify the main component and resolve the critical 4-chloro isomer.
1. Chromatographic Conditions:
-
Instrument: UHPLC System (e.g., Waters Acquity or Agilent 1290) with PDA detector.
-
Column: Acquity CSH Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm) or equivalent.
-
Why? The Phenyl-Hexyl phase provides superior selectivity for halogenated aromatic isomers compared to C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Detection: UV at 254 nm (max absorption) and 220 nm (impurity check).
2. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 1.0 | 90 | 10 | Isocratic Hold |
| 8.0 | 10 | 90 | Linear Gradient |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 90 | 10 | Re-equilibration |
3. System Suitability Criteria (SST):
-
Resolution (
): > 2.0 between 3-Bromo-2-chloro-8-methoxyquinoline and 3-Bromo-4-chloro-8-methoxyquinoline (using a spiked standard). -
Tailing Factor: 0.8 – 1.2.
-
RSD (n=5): < 1.0% for the main peak area.
4. Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50).
-
Concentration: 0.5 mg/mL.
-
Note: Protect samples from light, as halogenated quinolines can be photosensitive.
Protocol B: GC-Headspace for Residual POCl₃ and Solvents
Objective: Ensure removal of corrosive POCl₃ and reaction solvents (e.g., Chlorobenzene or Toluene).
1. Instrument: GC with Headspace Sampler (FID detection). 2. Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent. 3. Conditions:
-
Carrier Gas: Nitrogen or Helium (1.5 mL/min).
-
Oven Program: 40°C (hold 5 min)
10°C/min 220°C (hold 5 min). -
Injector: 200°C, Split ratio 10:1.
-
Detector (FID): 250°C.
4. Headspace Parameters:
-
Incubation: 80°C for 20 minutes.
-
Vial: 20 mL crimp top.
-
Solvent: Dimethyl sulfoxide (DMSO) - Note: POCl3 hydrolyzes in wet DMSO; ensure anhydrous DMSO if detecting intact POCl3, though usually, it is detected as hydrolysis products or inferred by pH/chloride content. For this protocol, we target the organic solvents.
Part 4: QC Decision Tree
A self-validating workflow to ensure batch integrity.
Figure 2: Step-by-step Quality Control Decision Tree for batch release.
References
-
Regioselectivity in Quinoline Chlorination
- Study on the chlorination of quinoline N-oxides using POCl3, confirming the formation of 2-chloro (major) and 4-chloro (minor) isomers.
-
Source: Journal of Organic Chemistry, "Regioselective Chlorination of Quinoline N-Oxides".
-
HPLC Separation of Halo-Quinoline Isomers
- Comparison of C18 vs.
-
Source: SIELC Technologies Application Notes, "Separation of Chloroquinoline Isomers".
-
General QC for Halogenated Heterocycles
-
BenchChem Technical Guides, "Reactivity and Analysis of 3-Haloquinolines".
-
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Bromo-2-chloro-8-methoxyquinoline
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-Bromo-2-chloro-8-methoxyquinoline. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally analogous halogenated and chlorinated quinoline derivatives, as well as established best practices for hazardous chemical waste management.[1][2] It is imperative to conduct a thorough risk assessment for your specific experimental conditions and consult with your institution's Environmental Health and Safety (EHS) department.
Hazard Identification and Risk Assessment
Inferred Hazard Profile:
| Hazard Classification | Basis for Assumption | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled, based on data for similar quinoline derivatives.[1][10] | лабораторії |
| Skin Corrosion/Irritation | Causes skin irritation, a common property of halogenated aromatic compounds.[1][11] | лабораторії |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][3][12][11] | лабораторії |
| Hazardous to the Aquatic Environment | Halogenated organic compounds can be persistent and toxic to aquatic life. | лабораторії |
This table is based on inferred hazards from structurally similar compounds and is intended for risk assessment guidance. Always consult with your EHS department for official classification.
Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)
Prior to initiating any disposal procedures, ensure that all handling of 3-Bromo-2-chloro-8-methoxyquinoline and its waste is conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4] A multi-layered PPE approach is mandatory.[1]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, tested to EN 374). Inspect for integrity before use.[1][2] | To prevent skin contact with the potentially harmful substance. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield is recommended when there is a splash hazard.[1][2][13] | To protect against accidental splashes and potential eye irritation or damage. |
| Skin and Body Protection | A buttoned laboratory coat is required. For larger quantities, consider a chemical-resistant apron or coveralls.[2][4] | To protect the skin from accidental exposure. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used, as determined by a qualified safety professional.[1][2] | To prevent inhalation of potentially toxic dust or vapors. |
An emergency eyewash station and safety shower must be readily accessible in the work area.[1][14]
Step-by-Step Disposal Protocol
The primary and only acceptable method for the disposal of 3-Bromo-2-chloro-8-methoxyquinoline is to treat it as hazardous waste.[2][4] Under no circumstances should this chemical or its containers be disposed of down the drain or in general waste. [2][10][15]
Step 1: Waste Collection and Container Selection
-
Select a Compatible Container: Use a designated hazardous waste container that is compatible with halogenated organic compounds. Polyethylene containers are often suitable.[16] If possible, use the original container.[2] The container must have a tightly fitting cap to prevent leaks and evaporation.[2][14]
-
Inspect the Container: Ensure the waste container is in good condition, free from cracks or damage.[2]
Step 2: Waste Segregation
-
Isolate Halogenated Waste: 3-Bromo-2-chloro-8-methoxyquinoline waste must be collected in a container specifically designated for halogenated organic waste .[16][17][18]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic solvents, as this significantly increases disposal costs and complicates the disposal process.[17][18] Also, keep it separate from incompatible materials such as strong oxidizing agents, acids, and bases.[3][19]
Step 3: Labeling the Waste Container
-
Proper Identification: As soon as the first drop of waste is added, label the container clearly with a "Hazardous Waste" tag.[18]
-
List all Contents: Clearly write out the full chemical name: "3-Bromo-2-chloro-8-methoxyquinoline".[2] Do not use abbreviations or chemical formulas.[2] If it is a mixture, list all components and their approximate percentages.[18]
-
Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).[18]
Step 4: Storage of Waste
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location.[2][16]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[16][18]
-
Away from Ignition Sources: Keep the waste container away from heat, sparks, and open flames.[14]
Step 5: Arranging for Disposal
-
Contact EHS: Once the container is nearly full (around 75%), or as per your institution's policy, contact your Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[2][12][20]
-
Provide Information: Be prepared to provide the full chemical name and any other relevant information about the waste to the disposal service.[2]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical.[4]
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[2][19]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Section 2.[4]
-
Contain and Absorb: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[3][14][19] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[3][14]
-
Decontaminate: Wash the spill area thoroughly with soap and water after the material has been collected.[2][4]
-
Report: Report the spill to your supervisor and EHS department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 3-Bromo-2-chloro-8-methoxyquinoline.
Caption: Workflow for the safe disposal of 3-Bromo-2-chloro-8-methoxyquinoline.
References
- Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
- Safe Disposal of 2,3-dimethylquinoline 1-oxide: A Guide for Labor
- 7-Bromoquinoline-3-carboxylic acid Safety Data Sheet.
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
- QUINOLINE 97% (For Synthesis) - MSDS. Sciencelab.com.
- Safety D
- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
- Emerging Contaminants in the Aquatic Environment: Fate, Occurrence, Impacts, and Toxicity. ACS Symposium Series.
- SAFETY DATA SHEET - 3-Bromoquinoline. Spectrum Chemical.
- SAFETY DATA SHEET - 5-Bromo-3-methoxyquinoline. Fisher Scientific.
- Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- 3-Bromo-4-chloro-5-methoxyaniline Safety D
- 8-Bromo-3-chloroisoquinoline Safety D
- Halogenated Solvents.
- SAFETY DATA SHEET - 3-Bromo-2-chloro-6-methylpyridine. Fisher Scientific.
- Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions.
- Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI.
- Hazardous Waste Reduction. University of Nevada, Reno Environmental Health and Safety.
- Occurrence of Quinoline in the Environment and Its Advanced Tre
- Halogenated Solvents in Laboratories.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Occurrence of Quinoline in the Environment and Its Advanced Treatment Technologies | springerprofessional.de [springerprofessional.de]
- 7. synquestlabs.com [synquestlabs.com]
- 8. m.ciop.pl [m.ciop.pl]
- 9. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 10. technopharmchem.com [technopharmchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. oxfordlabchem.com [oxfordlabchem.com]
- 15. chemos.de [chemos.de]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 18. campusoperations.temple.edu [campusoperations.temple.edu]
- 19. nj.gov [nj.gov]
- 20. combi-blocks.com [combi-blocks.com]
Personal protective equipment for handling 3-Bromo-2-chloro-8-methoxyquinoline
Part 1: Hazard Identification & Risk Logic
As a halogenated quinoline derivative, 3-Bromo-2-chloro-8-methoxyquinoline presents a specific toxicological profile. While specific toxicological data for this exact isomer may be limited in public repositories, the structural motifs—a quinoline core substituted with halogens (Br, Cl) and an electron-donating methoxy group—dictate a strict safety protocol.
Quinolines are nitrogen-containing heterocycles known for their potential to intercalate DNA, posing mutagenic risks. The addition of halogens often increases lipophilicity, facilitating dermal absorption. Therefore, this compound must be handled as a Potent Irritant with Suspected Carcinogenic/Mutagenic Potential .
Hazard Classification Summary
Based on Structure-Activity Relationships (SAR) and analog data (e.g., 8-hydroxyquinoline derivatives).
| Hazard Category | GHS Code | Hazard Statement | Mechanistic Risk |
| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin.[1] | High lipophilicity allows rapid cellular entry. |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Reaction with skin proteins; potential sensitization. |
| Eye Damage | H318/H319 | Causes serious eye damage/irritation.[3][4] | Basic nitrogen lone pair can cause caustic injury to corneal tissue. |
| STOT - SE | H335 | May cause respiratory irritation.[1][2] | Mucosal irritation from dust/aerosol inhalation. |
| Genotoxicity | H341/H351 | Suspected of causing genetic defects/cancer. | Quinoline core is a structural alert for DNA intercalation. |
Part 2: PPE Selection & Decision Logic
Effective protection requires a barrier strategy based on permeation breakthrough times and degradation resistance . Latex is strictly prohibited for this compound due to its poor resistance to organic halides and potential for rapid permeation.
PPE Decision Matrix (Visualization)
Caption: Logical workflow for selecting Personal Protective Equipment based on physical state and solvent carrier.
Detailed PPE Specifications
-
Hand Protection:
-
Material: Nitrile Rubber (NBR).
-
Protocol: Double-gloving is mandatory.
-
Inner Glove: 4 mil Nitrile (Examination grade).
-
Outer Glove: 5-8 mil Nitrile (Long cuff).
-
-
Why: Halogenated heterocycles can migrate through thin rubber. Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin.
-
Exception: If dissolved in Dichloromethane (DCM) , nitrile degrades rapidly. Use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves for prolonged handling.
-
-
Respiratory Protection:
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control: If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator or a Powered Air Purifying Respirator (PAPR). Simple surgical masks offer zero protection against chemical vapors or fine particulates.
-
-
Eye & Face Protection:
-
Standard: Chemical Splash Goggles (ANSI Z87.1 rated).
-
Contraindication: Do not rely on standard safety glasses. Powder drift or splashes can bypass the gaps in glasses.
-
High Risk: Face shield required during synthesis scale-up (>5g) or when heating reaction mixtures.
-
-
Body Protection:
-
Standard cotton/poly lab coat.
-
Tyvek® sleeves or apron recommended if handling large volumes of powder to prevent cuff contamination.
-
Part 3: Operational Protocols
Weighing and Transfer (Solid State)
The highest risk of exposure occurs during the weighing of light, fluffy powders.
-
Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the reading, then immediately restore.
-
Static Control: Use an ionizing fan or anti-static gun. Halogenated solids are often static-prone, causing "fly-away" powder.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Clean-up: Immediately wipe the balance area with a tissue dampened with methanol or acetone. Dispose of the tissue as solid hazardous waste.
Solubilization and Reaction Setup
-
Solvent Choice: 3-Bromo-2-chloro-8-methoxyquinoline is likely soluble in DCM, DMSO, and Ethyl Acetate.
-
Addition: Add solvent to the solid, not solid to the solvent, to minimize splash risk.
-
Heating: Never heat in an open vessel. Use a reflux condenser and ensure the system is under inert gas (Nitrogen/Argon) to prevent oxidative degradation and fume release.
Part 4: Emergency Response & Disposal
Spill Response Workflow
Caption: Step-by-step response protocol for solid or liquid spills.
Waste Disposal
Strict segregation is required to prevent downstream chemical incompatibility.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste . Do not use regular trash.
-
Liquid Waste:
-
Segregate into Halogenated Organic Waste .
-
Do not mix with strong oxidizers (e.g., Nitric acid waste) as the bromine/chlorine substituents can react violently or release halogen gas.
-
-
Container Labeling: Clearly label as "Contains Halogenated Quinoline - Toxic."
Part 5: References
-
PubChem. (n.d.). Compound Summary: Quinoline Derivatives. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Personal Protective Equipment. United States Department of Labor. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Quinoline. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
